molecular formula C9H8N2O3 B8819365 (5-Nitro-1-benzofuran-2-yl)methanamine CAS No. 165735-65-9

(5-Nitro-1-benzofuran-2-yl)methanamine

Cat. No.: B8819365
CAS No.: 165735-65-9
M. Wt: 192.17 g/mol
InChI Key: QTUOOFZAKSGAQH-UHFFFAOYSA-N
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Description

(5-Nitro-1-benzofuran-2-yl)methanamine is a high-purity chemical reagent of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzofuran core, a privileged scaffold in drug discovery known to be associated with a wide range of biological activities . The structure, incorporating a nitro group and a methanamine side chain, makes it a valuable synthetic intermediate for the exploration of novel therapeutic agents. While direct biological data for this specific compound is limited, its structural framework is highly relevant. Benzofuran derivatives are extensively researched for their potential pharmacological properties, including serving as agonists for receptors such as the 5-HT2C receptor, a target for conditions including schizophrenia, substance-related disorders, and obesity . Furthermore, the broader class of benzofuran compounds has demonstrated diverse bioactivities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects in research settings . The presence of the nitro group can be critical for synthetic modifications and may influence the compound's electronic properties and interaction with biological targets. Researchers can utilize this building block to develop new compounds for probing biological mechanisms or as leads for drug development programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet (SDS) and handle this compound in a appropriately controlled laboratory environment.

Properties

CAS No.

165735-65-9

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

(5-nitro-1-benzofuran-2-yl)methanamine

InChI

InChI=1S/C9H8N2O3/c10-5-8-4-6-3-7(11(12)13)1-2-9(6)14-8/h1-4H,5,10H2

InChI Key

QTUOOFZAKSGAQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)CN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacophore Analysis of (5-Nitro-1-benzofuran-2-yl)methanamine Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of a nitro group, particularly at the 5-position, has been shown to be a critical determinant for certain biological activities, notably in the development of antimicrobial agents.[4][5] This guide provides a comprehensive, in-depth exploration of the pharmacophore analysis of a specific, promising moiety: (5-Nitro-1-benzofuran-2-yl)methanamine. We will deconstruct the core principles of pharmacophore modeling, outline a robust, self-validating protocol for ligand-based analysis, and discuss the causality behind key experimental choices, offering researchers and drug development professionals a practical framework for identifying novel therapeutic agents based on this versatile scaffold.

Introduction: The Rationale for Pharmacophore Modeling

In the landscape of computer-aided drug design (CADD), pharmacophore modeling serves as an essential tool for abstracting complex molecular interactions into a simplified and interpretable format. A pharmacophore is not a real molecule or a collection of atoms; rather, it is an abstract three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity.[6] These features represent the key interaction points between a ligand and its biological target.

The primary strength of this approach lies in its ability to transcend specific chemical structures, focusing instead on the spatial distribution of crucial electronic and steric properties. This allows for the identification of structurally diverse compounds that can elicit the same biological response, a process invaluable for scaffold hopping and discovering novel intellectual property.

Why (5-Nitro-1-benzofuran-2-yl)methanamine?

The selection of this moiety is deliberate, based on the convergence of several key structure-activity relationship (SAR) insights:

  • The Benzofuran Core: This bicyclic system provides a rigid, planar scaffold that is rich in electrons and predisposed to various intermolecular interactions, making it an excellent anchor for pharmacophoric features. Its derivatives are integral to numerous approved drugs and clinical candidates.[3]

  • The 5-Nitro Group: Nitroaromatic compounds, including 5-nitrofurans, are well-established as potent antimicrobial agents.[4][5][6][7][8] The nitro group's strong electron-withdrawing nature and its potential to act as a hydrogen bond acceptor are critical to its function. Its activity often depends on the enzymatic reduction of the nitro group within the target pathogen, a mechanism that provides a degree of selectivity.[4][5]

  • The 2-Methanamine Group: The aminomethyl group at the C-2 position introduces a flexible, basic center. At physiological pH, this primary amine is likely protonated, serving as a potent hydrogen bond donor and a potential site for ionic interactions. The presence of such a group is a common strategy to enhance aqueous solubility and modulate target engagement.

Given these characteristics, a ligand-based pharmacophore modeling approach is particularly suitable when the precise biological target is unknown or has no available crystal structure. This guide will focus on this ligand-based workflow, as it allows us to derive a predictive model directly from the collective properties of known active molecules containing this core structure.

Deconstructing the Moiety: Identifying Potential Pharmacophoric Features

Before initiating any computational protocol, a rigorous analysis of the target moiety is essential to hypothesize the key features that will likely define its biological activity.

Table 1: Key Pharmacophoric Features of (5-Nitro-1-benzofuran-2-yl)methanamine
Feature TypeAbbreviationLocation on MoietyRationale & Potential Interaction
Hydrogen Bond Acceptor HBAOxygen atoms of the 5-nitro group; Oxygen atom of the furan ring.The electronegative oxygen atoms can accept hydrogen bonds from donor groups (e.g., -NH, -OH) in a receptor binding pocket.
Hydrogen Bond Donor HBDAmine (-NH2) group of the methanamine side chain.The amine hydrogens can be donated to electronegative atoms (e.g., carbonyl oxygen) in a receptor.
Aromatic Ring ARThe fused benzene ring of the benzofuran core.Can participate in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the target.
Hydrophobic Center HThe entire benzofuran bicyclic system.Provides a nonpolar surface for favorable van der Waals and hydrophobic interactions within a binding pocket.
Positive Ionizable PIAmine (-NH2) group of the methanamine side chain.At physiological pH (~7.4), this group is expected to be protonated (-NH3+), enabling strong ionic interactions (salt bridges) with acidic residues (e.g., Asp, Glu).

This initial analysis forms the basis for feature selection during the model generation phase. The spatial relationship between these five key features will ultimately define our pharmacophore hypothesis.

G mol hba1 HBA hba1->mol hba2 HBA hba2->mol hbd HBD hbd->mol pi PI pi->mol ar AR/H ar->mol

Caption: Fig. 1: Potential pharmacophoric features on the (5-Nitro-1-benzofuran-2-yl)methanamine scaffold.

The Ligand-Based Pharmacophore Modeling Workflow: A Self-Validating System

The predictive integrity of a pharmacophore model hinges on a methodologically sound and rigorously validated workflow. The following process is designed as a self-validating system, where each step builds upon the last to produce a robust and statistically significant model.

G cluster_prep Phase 1: Preparation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Rigorous Validation cluster_app Phase 4: Application A Dataset Curation (Actives & Inactives) B Conformational Analysis (3D Structure Generation) A->B C Feature Identification & Mapping B->C D Molecular Alignment C->D E Hypothesis Generation & Scoring D->E F Internal Validation (Test Set Screening) E->F G Statistical Validation (Fischer's Test, Decoy Sets) F->G H Validated Pharmacophore Model G->H I Virtual Screening (Large Compound Libraries) H->I J Hit Identification & Optimization I->J caption Fig. 2: A robust workflow for ligand-based pharmacophore modeling.

Caption: Fig. 2: A robust workflow for ligand-based pharmacophore modeling.

Detailed Experimental Protocols & Methodologies

This section provides a granular, step-by-step methodology for each phase of the workflow, emphasizing the scientific rationale behind each choice.

Phase 1: Preparation

The foundation of any ligand-based model is the quality of the input data. The goal is to assemble a training set of molecules that are structurally diverse yet share a common mechanism of action, along with a set of known inactives.

  • Compile Active Compounds: Gather a set of at least 15-20 compounds containing the (5-Nitro-1-benzofuran-2-yl)methanamine core with known, high-quality biological activity data (e.g., IC50, Ki) against a specific target or phenotype.

    • Causality: A larger, more diverse set of actives helps the algorithm identify features that are truly essential for activity, rather than those specific to a single chemical series, thus improving the model's generalizability.

  • Ensure Structural Diversity: The active compounds should span a range of structural modifications around the core scaffold.

  • Define Activity Thresholds: Clearly partition the dataset. For example, compounds with IC50 < 1 µM are 'active', while those with IC50 > 50 µM are 'inactive'. Molecules with intermediate activity should be excluded from the initial training set to create a clear distinction for the model.

  • Select Inactive Compounds (Decoys): Compile a set of molecules that are known to be inactive. Ideally, these should be structurally similar to the actives but lack the key activity. This is crucial for training the model to recognize and exclude non-binding molecules, thereby enhancing its specificity.

  • Partition Data: Divide the curated dataset into a training set (approx. 75%) and a test set (approx. 25%). The test set is sequestered and used only for the final validation, providing an unbiased assessment of the model's predictive power.

Small molecules are not static; they are flexible and adopt various three-dimensional shapes (conformations). A comprehensive exploration of this conformational space is critical for aligning molecules correctly and generating a meaningful 3D pharmacophore.

  • Generate 3D Structures: Convert the 2D structures (e.g., from SMILES strings) of all training set molecules into initial 3D structures.

  • Perform Conformational Search: Use a robust algorithm (e.g., Monte Carlo, systematic search) to generate a library of low-energy conformers for each molecule. A typical run might generate 100-250 conformers per molecule within a specified energy window (e.g., 20 kcal/mol) above the global energy minimum.

    • Causality: The biologically active conformation is not necessarily the lowest energy state in a vacuum. By generating a diverse ensemble of low-energy conformers, we increase the probability of including the relevant "bioactive" conformation in the subsequent alignment and hypothesis generation steps.

Phase 2: Model Generation

This is the core of the modeling process, where software (e.g., Phase, LigandScout, Discovery Studio) identifies the 3D arrangement of pharmacophoric features common to the active molecules.

  • Define Features: Select the pharmacophore features to be considered based on the initial analysis (see Table 1): HBA, HBD, AR, H, PI.

  • Initiate Hypothesis Generation: The software systematically overlays the conformational libraries of the active molecules, searching for common 3D arrangements of the defined features.

  • Scoring and Ranking: Each potential pharmacophore hypothesis is scored based on how well it maps to the active molecules and avoids mapping to the inactive ones. The scoring function typically considers factors like vector alignments, volume overlap, and selectivity.

  • Review Top Hypotheses: Analyze the top-ranked 5-10 hypotheses. A good model should be chemically sensible, mapping to the key functional groups identified in the initial analysis, and should successfully map to all or most of the highly active compounds while failing to map onto the inactive compounds.

Phase 3: Rigorous Validation

A generated model is merely a hypothesis until it is rigorously validated. Validation ensures the model is statistically significant and has true predictive power.

  • Test Set Validation: Screen the previously sequestered test set against the top-ranked pharmacophore hypothesis. A robust model will correctly classify the majority of actives and inactives in this external set.

  • Decoy Set Screening: For a more stringent test, screen the model against a large, curated decoy database (e.g., DUD-E). Decoys are compounds with similar physicochemical properties (like molecular weight, logP) to the actives but with different topologies, making them challenging to distinguish.

  • Calculate Performance Metrics: Quantify the model's performance using established metrics.

    • Causality: These metrics provide an objective, quantitative measure of the model's ability to distinguish active from inactive compounds, which is the ultimate goal of its use in virtual screening.

Table 2: Key Validation Metrics for a Pharmacophore Model
MetricDescriptionFormulaDesired Value
Sensitivity The ability to correctly identify active compounds.(True Positives) / (Total Actives)High (> 0.7)
Specificity The ability to correctly identify inactive compounds.(True Negatives) / (Total Inactives)High (> 0.7)
Enrichment Factor (EF) The ratio of the proportion of actives found in a small fraction of the screened database to the proportion expected by random chance.EFₓ% = (% Actives in top x%) / (% Actives in total database)High (> 1.0)
Güner-Henry (GH) Score A score that balances hit retrieval rate, precision, and a complexity factor.( (Ha * (3A + Ht)) / (4 * Ht * A) ) * (1 - ( (Ht - Ha) / (D - A) ) )Close to 1.0
  • Fischer's Randomization Test: This is a critical step to ensure the model is not a result of chance correlation. The biological activities of the training set molecules are shuffled randomly, and the entire hypothesis generation process is repeated (typically 95-99 times). If the original, unshuffled model's score is significantly better than any of the scores from the randomized sets, it confirms the model's statistical significance at the chosen confidence level (e.g., 95%).

Application: Virtual Screening and Hit Identification

With a validated pharmacophore model, the final step is to use it as a 3D query to search for novel molecules.

  • Database Preparation: Select and prepare large compound libraries for screening (e.g., ZINC, Enamine REAL, internal corporate databases). This involves generating 3D conformers for each molecule in the database.

  • Pharmacophore Screening: The validated model is used as a filter. The software rapidly screens the conformational libraries of millions of compounds, retaining only those that can match the pharmacophore's features in the correct 3D orientation.

  • Hit Filtering & Prioritization: The initial list of hits is often large and must be refined. Post-screening filters can include checks for drug-likeness (e.g., Lipinski's Rule of Five), ADMET properties, novelty, and synthetic accessibility.

  • Visual Inspection and Selection: The top-ranked, filtered hits should be visually inspected to ensure a good fit to the pharmacophore and to assess their chemical tractability for synthesis and lead optimization.

Conclusion

The pharmacophore analysis of (5-Nitro-1-benzofuran-2-yl)methanamine moieties offers a powerful, rational approach to leveraging the known biological potential of this scaffold for the discovery of new therapeutic agents. By systematically deconstructing the moiety into its core pharmacophoric features and employing a rigorous, multi-stage workflow of generation, validation, and application, researchers can move beyond simple analoging and explore vast chemical spaces for structurally novel compounds with a high probability of biological activity. The self-validating nature of the described protocols ensures that the resulting models are not merely descriptive but are robustly predictive, providing a solid foundation for successful hit identification and the subsequent stages of drug development.

References

  • Pires, J., Giesbrecht, A. M., & Amaral, A. T. do. (2001). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. Bollettino Chimico Farmaceutico, 140(5), 313-317. [Link]

  • Pires, J. R., Giesbrecht, A. M., & do Amaral, A. T. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of medicinal chemistry, 44(22), 3667–3672. [Link]

  • Fahmy, H. T. Y., El-Sayed, M. A. A., & El-Sayed, W. A. (2012). ANTITUMOR AND ANTIMICROBIAL ACTIVITIES OF SOME HETERO AROMATIC BENZOFURANS DERIVED FROM NATURALLY OCCURRING VISNAGIN. World Journal of Pharmacy and Pharmaceutical Sciences, 1(4), 1338-1353. [Link]

  • Mohamed, M. S., Al-Ghorbani, M., & Al-Omar, M. A. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Bioinorganic Chemistry and Applications, 2023, 1481595. [Link]

  • SciSpace. (2023). (PDF) Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives (2023). [Link]

  • Anarado, C. J. O., Onyilofwu, E. H., & Ezeorah, C. J. (2023). Anticancer and antimicrobial activities of a novel 4-nitrobenzohydrazone and the Cu(II), Ni(II), Co(II), and Mn(II) complexes. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 731-750. [Link]

  • Suliman Mohamed, M. (2023). (PDF) Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives (2023). SciSpace. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2187. [Link]

  • Sorensen, B. K., Pellicore, J. M., & Hsieh, G. C. (2005). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. Journal of medicinal chemistry, 48(20), 6241–6249. [Link]

  • Harish, K. C., & Kumar, S. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 4310-4320. [Link]

  • Palace-Berl, F., Bergamini, F. R. G., & Diniz, J. A. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European journal of medicinal chemistry, 144, 132–145. [Link]

  • Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1258-1265. [Link]

  • Koca, M., Servi, S., & Kirilmis, C. (2005). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules (Basel, Switzerland), 10(4), 479–486. [Link]

  • Prabavathi, C., Sivakumar, A., & Muthomizh, M. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Pharmacy and Pharmacological Sciences, 5(5), 140-160. [Link]

  • Koca, M., Servi, S., & Kirilmis, C. (2005). Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. Molecules (Basel, Switzerland), 10(11), 1391–1402. [Link]

  • Chemsrc. (2025). (5-Nitro-1-benzofuran-2-yl)methanamine | CAS#:165735-65-9. [Link]

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  • Asif, M. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(118), 96809–96824. [Link]

  • Degtyareva, N., Lozynskyi, A., & Holota, S. (2018). Conjugation of a 5-nitrofuran-2-oyl moiety to aminoalkylimidazoles produces non-toxic nitrofurans that are efficacious in vitro and in vivo against multidrug-resistant Mycobacterium tuberculosis. European journal of medicinal chemistry, 157, 1115–1126. [Link]

Sources

The Therapeutic Horizon of (5-Nitro-1-benzofuran-2-yl)methanamine: A Technical Whitepaper on Bioreductive and Kinase-Targeted Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Nitro-1-benzofuran-2-yl)methanamine (CAS#: 165735-65-9) represents a highly versatile and chemically tractable pharmacophore in modern drug discovery. By fusing the electron-withdrawing, hypoxia-activated 5-nitro group with the planar, lipophilic benzofuran core, this compound serves as a critical building block for developing targeted therapeutics. The primary aliphatic amine (methanamine) provides a reactive handle for synthesizing complex Schiff bases, hydrazones, and urea derivatives, significantly expanding its chemical space. This whitepaper explores the dual therapeutic potential of this scaffold: as a bioreductive prodrug for solid tumors and as a potent antimicrobial agent.

Pharmacophore Rationale & Mechanism of Action

The therapeutic efficacy of (5-Nitro-1-benzofuran-2-yl)methanamine and its derivatives is driven by three distinct structural features:

  • The 5-Nitro Group (Bioreductive Activation): In the hypoxic microenvironment of solid tumors, the nitro group undergoes enzymatic reduction by oxygen-insensitive nitroreductases. This generates highly reactive hydroxylamine and nitroso intermediates that induce DNA cross-linking, oxidative stress, and targeted apoptosis.

  • The Benzofuran Core (Kinase Intercalation): The planar, aromatic nature of the benzofuran ring allows it to act as an ATP-competitive inhibitor, intercalating into the hinge region of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2[1].

  • The Methanamine Handle: This moiety enhances aqueous solubility via salt formation and serves as the primary synthetic anchor for derivatization, allowing medicinal chemists to tune the molecule's pharmacokinetics and target affinity.

G A Hypoxic Tumor Microenvironment B (5-Nitro-1-benzofuran-2-yl)methanamine (Prodrug) A->B Penetration C Nitroreductase Enzymes (e.g., NTR, POR) B->C Binding D Hydroxylamine / Nitroso Intermediates (Active Cytotoxins) C->D e- Reduction E DNA Cross-linking & Oxidative Stress D->E Covalent Adducts F Targeted Apoptosis E->F Cell Death

Bioreductive activation pathway of 5-nitrobenzofurans in hypoxic tumors.

Primary Therapeutic Applications

Oncology: Hypoxia-Targeted Prodrugs & Dual Kinase Inhibition

The most promising application of the 5-nitrobenzofuran scaffold lies in oncology. Recent structural activity relationship (SAR) studies have demonstrated that 2-aryl-5-nitrobenzofuran derivatives, particularly when extended via hydrazone linkages from the methanamine position, exhibit potent cytotoxicity against MCF-7 breast cancer cells[1]. These compounds induce G0/G1 cell cycle arrest and trigger early apoptosis[1].

Crucially, these derivatives act as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR)[1]. By simultaneously blocking VEGFR-2 (halting tumor angiogenesis) and EGFR (halting tumor proliferation), the scaffold offers a multi-targeted approach that reduces the likelihood of acquired drug resistance[1].

Antimicrobial & Antifungal Efficacy

Beyond oncology, the 5-nitrobenzofuran core is a proven antimicrobial agent. Derivatization of the methanamine handle into oximes and ketones has yielded compounds with significant anticandidal activity[2]. Studies show that these derivatives effectively inhibit the growth of Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MIC) reaching as low as 3.12 μg/mL[2]. The nitro group is essential here, as it undergoes reduction by fungal flavoproteins, generating toxic radicals that disrupt the fungal cell membrane[2].

Quantitative Data Summary

The following table summarizes the pharmacological profiling of 5-nitrobenzofuran derivatives based on recent literature.

Target / PathogenAssay TypeRepresentative EfficacyMechanism of ActionReference
MCF-7 (Breast Cancer) Cytotoxicity (MTT)IC50 = 4.21 μMG0/G1 Cell Cycle Arrest, Apoptosis[1]
VEGFR-2 Kinase InhibitionIC50 = 2.86 - 3.37 μMATP-Competitive Binding[1]
EGFR Kinase InhibitionIC50 = 5.29 μMATP-Competitive Binding[1]
Candida albicans Broth MicrodilutionMIC = 3.12 μg/mLDisruption of Fungal Cell Membrane[2]
Candida glabrata Broth MicrodilutionMIC = 3.12 μg/mLDisruption of Fungal Cell Membrane[2]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in chemical and biological causality.

Protocol 1: Self-Validating Hypoxia-Selective Cytotoxicity Assay

This protocol evaluates the bioreductive prodrug potential of (5-Nitro-1-benzofuran-2-yl)methanamine derivatives.

  • Step 1: Cell Seeding & Equilibration. Seed MCF-7 cells at 5,000 cells/well in two identical 96-well plates. Causality: Using two plates allows for parallel testing under normoxic (21% O2) and hypoxic (0.1% O2) conditions, which is critical for calculating the Hypoxia Cytotoxicity Ratio (HCR).

  • Step 2: Compound Treatment. Treat cells with the compound (0.1 μM to 100 μM). Maintain DMSO concentration strictly below 0.5% v/v. Causality: Higher DMSO concentrations disrupt cell membranes and artificially inflate cytotoxicity readings.

  • Step 3: Hypoxic Incubation. Incubate Plate A in a standard incubator (21% O2) and Plate B in a hypoxia chamber (0.1% O2) for 72 hours. Causality: Ambient oxygen outcompetes the prodrug for the nitroreductase electron (a process known as futile cycling). Strict 0.1% O2 is required to allow the formation of the toxic hydroxylamine intermediate.

  • Step 4: Viability Readout (CellTiter-Glo). Add luminescent ATP-detection reagent and read luminescence.

  • Self-Validation Check: The assay is only valid if the positive control (Tirapazamine) yields an HCR > 10. If Plate A (normoxia) shows high toxicity for the test compound, it is a general cytotoxin, not a hypoxia-selective prodrug.

Protocol 2: Dual EGFR/VEGFR-2 Kinase Inhibition Assay

This protocol measures the ATP-competitive binding affinity of the benzofuran core.

  • Step 1: Recombinant Kinase Preparation. Dilute recombinant EGFR and VEGFR-2 in kinase buffer containing 2 mM DTT. Causality: DTT prevents the oxidation of critical cysteine residues in the kinase active site, ensuring the enzyme remains in its active conformation.

  • Step 2: ATP-Competitive Binding. Add the test compound and incubate for 30 minutes before adding ATP. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the hinge region before being challenged by the natural substrate.

  • Step 3: ATP/Substrate Addition. Add ATP at exactly the

    
     value for each specific kinase. Causality: Using ATP at 
    
    
    
    ensures the assay is highly sensitive to competitive inhibitors. Excess ATP would outcompete the drug, yielding false negatives.
  • Step 4: Luminescent Detection. Quench the reaction and measure residual ATP using the ADP-Glo assay.

  • Self-Validation Check: Include Staurosporine as a pan-kinase positive control. Calculate the Z'-factor for the plate; the data is only accepted if Z' > 0.5, indicating excellent assay robustness and signal-to-noise ratio.

G S1 1. Compound Preparation (DMSO Stock) S2 2. Recombinant Kinase Incubation (EGFR / VEGFR-2) S1->S2 Dilution S3 3. ATP/Substrate Addition (Initiate Reaction) S2->S3 Equilibration S4 4. Luminescent Kinase Assay (ADP-Glo) S3->S4 Quench S5 5. IC50 Calculation & Curve Fitting S4->S5 Data Export

Step-by-step workflow for in vitro EGFR/VEGFR-2 kinase inhibition assays.

References

  • Nkoana, J. K., More, G. K., Elhenawy, A. A., & Mphahlele, M. J. (2025). "Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR)." European Journal of Medicinal Chemistry. 1

  • Karaburun, A. Ç. (2019). "Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives." Journal of the Institute of Science and Technology.2

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of (5-Nitro-1-benzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Nitro-1-benzofuran-2-yl)methanamine is a highly specialized heterocyclic compound that serves as a critical scaffold in medicinal chemistry and neuropharmacology[1]. Characterized by its fused benzene-furan ring system, an electron-withdrawing nitro group, and a primary amine pharmacophore, this molecule is frequently utilized in the design of neuroactive agents, monoamine transporter ligands, and enzyme inhibitors[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacological causality, and a self-validating synthetic workflow designed for high-purity yield.

Physicochemical Profiling & Structural Analytics

Understanding the quantitative baseline of a compound is the first step in robust assay development. The fundamental chemical identifiers and molecular properties of (5-Nitro-1-benzofuran-2-yl)methanamine are summarized below:

PropertyValue
Compound Name (5-Nitro-1-benzofuran-2-yl)methanamine
CAS Registry Number 165735-65-9[3]
Molecular Formula C9H8N2O3[4]
Molecular Weight 192.17 g/mol [3]
Monoisotopic Mass 192.0535 Da[5]
SMILES String NCc1cc2cc([O-])ccc2o1[6]
InChIKey QTUOOFZAKSGAQH-UHFFFAOYSA-N[4]

Pharmacological Relevance and Structural Causality

Benzofuran derivatives are historically recognized for their broad-spectrum biological activities, including anticancer, anti-inflammatory, and neuroprotective properties[7]. The specific functionalization of the benzofuran core in (5-Nitro-1-benzofuran-2-yl)methanamine is not arbitrary; it is a calculated structural design choice:

  • The Fused Benzofuran Core: Provides a rigid, planar, and lipophilic architecture. This structural rigidity minimizes entropic penalties upon receptor binding and facilitates blood-brain barrier (BBB) permeation, a strict prerequisite for central nervous system (CNS) targeting[2][7].

  • The C5-Nitro Group: Acts as a potent electron-withdrawing group (EWG). This substitution alters the electronic distribution of the aromatic pi-system, modulating the pKa of the distal amine and enhancing the molecule's metabolic stability against oxidative degradation.

  • The C2-Methanamine Pharmacophore: Primary amines at this position mimic endogenous biogenic amines (e.g., dopamine, serotonin, norepinephrine). This structural mimicry allows the molecule to act as a competitive ligand for monoamine transporters (DAT, SERT) or as an inhibitor of acetylcholinesterase (AChE), driving synaptic monoamine accumulation or cholinergic enhancement[1][2].

Mechanism Ligand (5-Nitro-1-benzofuran-2-yl)methanamine Target1 Monoamine Transporters (DAT / SERT) Ligand->Target1 Competitive Binding Target2 Acetylcholinesterase (AChE) Ligand->Target2 Allosteric/Active Site Inhibition Effect1 Synaptic Monoamine Accumulation Target1->Effect1 Reuptake Blockade Effect2 Cholinergic Enhancement Target2->Effect2 Decreased Hydrolysis

Pharmacological targeting and downstream synaptic effects of benzofuran-2-methanamine derivatives.

Synthetic Methodology & Self-Validating Protocol

Step-by-Step Experimental Workflow

Step 1: Condensation (Oxime Formation)

  • Procedure: React 5-nitrobenzofuran-2-carboxaldehyde (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) in the presence of sodium acetate (1.5 eq) in anhydrous ethanol. Reflux the mixture for 2-4 hours.

  • Causality: The weak base (sodium acetate) neutralizes the hydrochloride salt, liberating nucleophilic hydroxylamine while maintaining a slightly acidic pH to activate the carbonyl carbon for nucleophilic attack.

  • Validation Check: TLC or LC-MS must confirm the total consumption of the starting aldehyde. An intermediate

    
    H-NMR check should show the loss of the characteristic aldehyde proton (~9.8 ppm) and the appearance of a broad oxime proton signal.
    

Step 2: Chemoselective Reduction

  • Procedure: Subject the isolated oxime to reduction using Zinc dust (10.0 eq) in glacial acetic acid (Zn/AcOH) at 0°C, slowly warming to room temperature.

  • Causality: Zn/AcOH is selected over aggressive catalytic hydrogenation (e.g., Pd/C, H

    
    ) to chemoselectively reduce the oxime to a primary amine without inadvertently reducing the sensitive C5-nitro group into an aniline derivative.
    
  • Validation Check: The reaction is quenched and extracted. The organic layer is subjected to LC-MS analysis, which must yield a dominant

    
     peak at m/z 193.0608[5].
    

Synthesis Step1 1. Precursor Preparation 5-Nitrobenzofuran-2-carboxaldehyde Step2 2. Oxime Formation + Hydroxylamine Hydrochloride Step1->Step2 Condensation Step3 3. Selective Reduction Zn/AcOH (Chemoselective) Step2->Step3 Intermediate Validation Step4 4. Target Compound (5-Nitro-1-benzofuran-2-yl)methanamine Step3->Step4 Amine Generation QC 5. Analytical Validation LC-MS [M+H]+ 193.06 Step4->QC Purity Check

Step-by-step synthetic workflow and analytical validation for the target benzofuran derivative.

Analytical Validation System

To ensure scientific integrity and experimental reproducibility, the final synthesized lot must pass a strict analytical gateway before being utilized in in vitro or in vivo assays:

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS analysis must confirm the exact monoisotopic mass. The presence of an

    
     ion at exactly 193.0608 Da confirms the 
    
    
    
    formula[5].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    
    H-NMR (in DMSO-
    
    
    
    ) must resolve the methylene protons (singlet, ~4.0 ppm) and the primary amine protons (broad singlet, ~2.0 ppm, which must disappear upon
    
    
    exchange). The aromatic region must reflect the distinct coupling pattern of the 5-nitro-substituted benzofuran system, ensuring no degradation of the core structure occurred during the reduction phase.

References

  • Chemsrc. "(5-Nitro-1-benzofuran-2-yl)methanamine | CAS#:165735-65-9". chemsrc.com.
  • Chemsrc. "165735-65-9_(5-Nitro-1-benzofuran-2-yl)methanamine". chemsrc.com.
  • Molaid. "2-aminomethyl-5-nitrobenzofuran - CAS号165735-65-9". molaid.com.
  • PubChemLite. "165735-65-9 (C9H8N2O3) - PubChemLite". uni.lu.
  • National Institutes of Health (NIH). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity". nih.gov.
  • National Institutes of Health (NIH). "Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine". nih.gov.
  • MDPI. "Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase". mdpi.com.

Sources

The Privileged Scaffold: History, Discovery, and Methodologies of (5-Nitro-1-benzofuran-2-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds—core structures capable of providing high-affinity binding across diverse biological targets. (5-Nitro-1-benzofuran-2-yl)methanamine (CAS: 165735-65-9) has emerged as a highly versatile building block[1]. Characterized by its electron-withdrawing nitro group and a highly nucleophilic primary amine, this scaffold serves as a critical intermediate in the synthesis of advanced therapeutics, ranging from potent anti-inflammatory agents to novel Stimulator of Interferon Genes (STING) pathway modulators[2][3].

This whitepaper provides an in-depth technical analysis of the history, discovery, and synthetic methodologies surrounding (5-Nitro-1-benzofuran-2-yl)methanamine analogs, offering researchers a self-validating guide to utilizing this compound in drug development.

Historical Context & Scaffold Evolution

The benzofuran ring system is ubiquitous in natural products and synthetic drugs, historically recognized for its ability to mimic indole rings while offering distinct hydrogen-bond accepting properties via the oxygen atom.

The evolution of the (5-Nitro-1-benzofuran-2-yl)methanamine analog was driven by two specific structural rationales:

  • The 5-Nitro Pharmacophore: The introduction of a nitro group at the 5-position drastically alters the electronic landscape of the benzofuran core. It acts as a strong electron-withdrawing group (EWG), which can lower the pKa of adjacent protons in target binding pockets and serve as a substrate for specific nitroreductases in antimicrobial applications[2].

  • The 2-Methanamine Vector: While early benzofuran derivatives focused on direct aryl substitutions, the addition of a methylamine linker at the 2-position provides a flexible, highly nucleophilic handle. This allows for rapid diversification via amide couplings, reductive aminations, and Schiff base formations without steric hindrance from the bulky bicyclic core[3][4].

Physicochemical Profile & Quantitative Data

Understanding the baseline physicochemical properties of the unconjugated scaffold is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of its downstream analogs[1].

Table 1: Physicochemical Properties of (5-Nitro-1-benzofuran-2-yl)methanamine

PropertyValue / DescriptionImpact on Drug Design
CAS Number 165735-65-9Standard registry identifier[1].
Molecular Formula C9H8N2O3Provides a low-molecular-weight starting point (Lead-oriented synthesis)[1].
Molecular Weight 192.17 g/mol Leaves >300 Da of "budget" to remain within Lipinski’s Rule of 5[1].
Predicted XLogP ~1.0Highly hydrophilic as a free amine; ideal for balancing lipophilic acid partners[1].
Structural Features Bicyclic heteroaromatic, primary amineExcellent vector for rigidifying flexible peptide-like chains.

Pharmacological Discovery & Applications

Modulation of the STING Pathway

Recent breakthroughs in immuno-oncology have identified the STING (Stimulator of Interferon Genes) pathway as a prime target for enhancing anti-tumor immunity. Analogs derived from (5-nitro-1-benzofuran-2-yl)methanamine have been patented as potent small-molecule STING modulators[3].

By coupling the methanamine to complex heterocyclic carboxylic acids (e.g., tetrahydroquinazolines or oxoindolines), researchers have synthesized analogs that bind the STING dimer, triggering the recruitment of TBK1 and subsequent IRF3 phosphorylation[3][4]. The benzofuran core provides the necessary pi-stacking interactions within the STING binding pocket, while the nitro group engages in critical hydrogen bonding with surrounding arginine residues.

STING_Pathway DNA Cytosolic dsDNA cGAS cGAS Activation DNA->cGAS cGAMP cGAMP Production cGAS->cGAMP STING STING Dimerization (ER Membrane) cGAMP->STING TBK1 TBK1 Recruitment STING->TBK1 Modulator (5-Nitrobenzofuran) Analogs Modulator->STING Modulates IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon (IFN-β) Response IRF3->IFN

Fig 1: Modulatory mechanism of (5-Nitro-1-benzofuran-2-yl)methanamine analogs on the STING pathway.

Anti-Inflammatory 1,3,4-Oxadiazole Derivatives

Beyond oncology, this scaffold is a cornerstone in the discovery of anti-inflammatory agents. When the methanamine is converted into a hydrazide and subsequently cyclized with carbon disulfide or aromatic acids, it yields 1,3,4-oxadiazole derivatives[2]. These analogs exhibit significant in vivo anti-inflammatory activity (e.g., in carrageenan-induced paw edema models) by occupying the active site of cyclooxygenase (COX) enzymes, where the 5-nitrobenzofuran moiety acts as a rigid, shape-complementary plug[2].

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and utilization of the (5-Nitro-1-benzofuran-2-yl)methanamine scaffold. Each step is designed with built-in causality and validation checkpoints.

Protocol 1: Chemoselective Synthesis of the Scaffold via Gabriel Synthesis

Causality & Logic: Direct amination of 2-(bromomethyl)-5-nitrobenzofuran with ammonia often leads to over-alkylation, producing unwanted secondary and tertiary amines. The Gabriel synthesis utilizes potassium phthalimide—a bulky nucleophile that strictly limits the reaction to mono-alkylation. Subsequent hydrazinolysis gently liberates the primary amine without reducing the sensitive 5-nitro group.

Step-by-Step Methodology:

  • Alkylation: Dissolve 2-(bromomethyl)-5-nitrobenzofuran (1.0 eq) in anhydrous DMF (0.2 M). Add potassium phthalimide (1.2 eq).

  • Reaction: Stir the mixture at 60°C for 4 hours. Validation Check: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the starting material (higher Rf) and the appearance of a UV-active phthalimide intermediate (lower Rf).

  • Precipitation: Pour the mixture into ice water to precipitate the intermediate. Filter and wash with cold water, then dry under a vacuum.

  • Deprotection (Hydrazinolysis): Suspend the intermediate in ethanol (0.1 M) and add hydrazine hydrate (3.0 eq). Reflux for 2 hours until a thick white precipitate (phthalhydrazide) forms.

  • Isolation: Cool to room temperature, adjust pH to 2 with 1N HCl to solubilize the target amine, and filter off the byproducts. Basify the filtrate to pH 10 with 1N NaOH and extract with dichloromethane (3x).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield pure (5-Nitro-1-benzofuran-2-yl)methanamine.
    

Synthesis_Workflow SM 5-Nitro- salicylaldehyde Step1 O-Alkylation & Cyclization SM->Step1 Int1 5-Nitrobenzofuran- 2-carboxylate Step1->Int1 Step2 Reduction & Bromination Int1->Step2 Int2 2-(Bromomethyl)- 5-nitrobenzofuran Step2->Int2 Step3 Gabriel Synthesis Int2->Step3 Target (5-Nitro-1-benzofuran- 2-yl)methanamine Step3->Target

Fig 2: Chemoselective synthetic route to (5-Nitro-1-benzofuran-2-yl)methanamine via Gabriel synthesis.

Protocol 2: HATU-Mediated Amide Coupling for STING Modulators

Causality & Logic: To synthesize STING modulators, the primary amine must be coupled to complex carboxylic acids[3]. HATU is selected over traditional EDC/HOBt because it generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt participates in intramolecular hydrogen bonding with the incoming amine, dramatically lowering the transition state energy and accelerating the coupling of sterically hindered substrates[4].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M)[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add (5-Nitro-1-benzofuran-2-yl)methanamine (1.1 eq) to the solution. Stir at room temperature for 3 hours[4].

  • Validation Check: Monitor via LC-MS. Look for the mass of the desired amide

    
     and the disappearance of the amine peak (m/z 193.06)[1].
    
  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1N HCl, water, and brine to remove DMF and residual DIPEA.
    
  • Final Polish: Dry over

    
    , concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to yield the STING modulator analog[3][4].
    

References

  • PubChemLite - 165735-65-9 (C9H8N2O3) . Université du Luxembourg / PubChem. Available at: 1

  • Design, synthesis and biological evaluation of 1,3,4-oxadiazoles as promising anti-inflammatory agents . ResearchGate. Available at: 2

  • WO2018234808A1 - MODULATORS WITH SMALL MOLECULES OF STING HUMAIN . Google Patents. Available at: 3

  • WO2018234807A1 - HETEROCYCLIC MODULATORS WITH SMALL MOLECULES OF HUMAN STING . Google Patents. Available at: 4

Sources

Structural Informatics and Synthetic Methodologies for (5-Nitro-1-benzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Nitro-1-benzofuran-2-yl)methanamine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged pharmacophore, frequently utilized in the development of antimicrobial agents, sigma (σ) receptor ligands, and antiarrhythmic therapeutics[1][2]. The strategic placement of a strongly electron-withdrawing nitro group at the 5-position, coupled with a primary methanamine moiety at the 2-position, creates a versatile intermediate capable of participating in diverse coupling reactions while modulating the physicochemical properties of the final drug candidate.

This technical guide provides an in-depth analysis of the compound's chemoinformatic identifiers, highlights its physicochemical properties, and details a field-proven, self-validating synthetic protocol for its preparation.

Chemoinformatics & Structural Identifiers

To ensure data integrity across chemical databases and molecular modeling software, researchers rely on standardized line notations and cryptographic hashes.

SMILES String Analysis

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for (5-Nitro-1-benzofuran-2-yl)methanamine is NCc1cc2cc([O-])ccc2o1 [3]. This string provides a precise topological map of the molecule's connectivity:

  • NC : Represents the primary amine attached to an aliphatic methylene carbon (the methanamine group).

  • c1...o1 : Denotes the primary furan ring system. The lowercase letters indicate aromaticity, while the 1 designates the ring-closure points between the oxygen atom and the C2 carbon.

  • c2...c2 : Represents the fused benzene ring sharing the C3a and C7a bridgehead carbons with the furan ring.

  • ([O-]) : Accurately depicts the nitro group at the 5-position. In canonical SMILES, the nitro group must be drawn with charge separation (a formal +1 on nitrogen and -1 on oxygen) to satisfy strict valency rules, avoiding hypervalent pentacoordinate nitrogen representations.

InChIKey Hash

The InChIKey for this compound is QTUOOFZAKSGAQH-UHFFFAOYSA-N [4].

  • QTUOOFZAKSGAQH : The 14-character skeleton block, which acts as a collision-resistant hash of the molecular connectivity.

  • UHFFFAOYSA : The stereochemistry block. The UHFFF prefix confirms that the molecule possesses no defined chiral centers (achiral).

  • N : Indicates the standard, neutral protonation state.

SMILES_Mapping SMILES SMILES NCc1cc2cc([N+](=O)[O-])ccc2o1 Sub1 Methanamine (NCc1) SMILES->Sub1 parses to Sub2 Benzofuran Core (c1cc2...ccc2o1) SMILES->Sub2 parses to Sub3 Nitro Group ([N+](=O)[O-]) SMILES->Sub3 parses to InChIKey InChIKey QTUOOFZAKSGAQH-UHFFFAOYSA-N Sub1->InChIKey hashes to Sub2->InChIKey hashes to Sub3->InChIKey hashes to

Chemoinformatic mapping of SMILES substructures to the unified InChIKey hash.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for (5-Nitro-1-benzofuran-2-yl)methanamine[3][4][5]:

PropertyValue
Chemical Name (5-Nitro-1-benzofuran-2-yl)methanamine
CAS Registry Number 165735-65-9
Molecular Formula C9H8N2O3
Molecular Weight 192.174 g/mol
Canonical SMILES NCc1cc2cc([O-])ccc2o1
InChIKey QTUOOFZAKSGAQH-UHFFFAOYSA-N

Experimental Synthesis: A Self-Validating Protocol

Traditional syntheses of benzofurans often rely on strong basic conditions or harsh metal catalysts, which can inadvertently reduce or degrade the sensitive nitroaromatic system. To circumvent this, a highly efficient, metal-free synthetic route utilizes ortho-methoxy phenylacetic acids via an oxazole intermediate[6][7].

This protocol is designed as a self-validating system : the success of the final cyclization step is inherently coupled to the complete disappearance of specific NMR signals, ensuring absolute structural confirmation without the need for complex derivatization.

Step 1: Activation and Oxazole Condensation

Objective: Construct the oxazole-4-carboxylate intermediate without utilizing harsh acyl chlorides.

  • In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of (2-methoxy-5-nitrophenyl)acetic acid in anhydrous tetrahydrofuran (THF).

  • Add 1.2 equivalents of 1,1'-carbonyldiimidazole (CDI) portion-wise. Stir at room temperature for 1 hour until CO2 evolution ceases.

  • Add 1.1 equivalents of methyl-2-isocyanoacetate and a catalytic amount of triethylamine. Stir for 12 hours.

  • Causality: CDI activates the carboxylic acid by forming an acyl imidazole intermediate, preserving the integrity of the nitro group. The isocyanoacetate then undergoes a formal [3+2] cycloaddition to construct the oxazole ring[7].

Step 2: Demethylation and Benzofuran Annulation

Objective: Cleave the ether and induce intramolecular cyclization.

  • Isolate the oxazole intermediate via standard aqueous workup and dissolve it in a 1:1 mixture of 48% aqueous hydrobromic acid (HBr) and glacial acetic acid (HAc).

  • Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

  • Causality: HBr acts as a potent nucleophilic acid, cleaving the robust aryl methyl ether to yield a free phenol. Concurrently, the acidic conditions hydrolyze the oxazole ring, exposing a reactive amine. The newly liberated phenol immediately attacks the adjacent electrophilic center, driving an intramolecular cyclization that forms the thermodynamically stable benzofuran core[6].

Step 3: Self-Validating Isolation

Objective: Freebase the amine and validate structural integrity.

  • Cool the reaction to 0°C. Carefully neutralize with aqueous NaOH until pH > 9.

  • Extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.

  • Validation: Analyze the crude product via 1H-NMR. The successful cyclization is self-validating by the complete disappearance of the methoxy singlet (~3.8 ppm) and the emergence of the characteristic benzofuran C3-H aromatic singlet (~6.8 ppm) . LC-MS will confirm the [M+H]+ mass of 193.1.

Synthetic_Workflow A (2-Methoxy-5-nitrophenyl)acetic acid C Oxazole-4-carboxylate Intermediate A->C Step 1: Condensation B Methyl-2-isocyanoacetate + CDI B->C D Reflux in HBr/HAc (Demethylation & Cleavage) C->D Step 2: Acidic Ring Opening E (5-Nitro-1-benzofuran-2-yl)methanamine D->E Step 3: Intramolecular Cyclization

Synthetic workflow for (5-Nitro-1-benzofuran-2-yl)methanamine via oxazole intermediate.

Applications in Drug Discovery

The incorporation of the (5-Nitro-1-benzofuran-2-yl)methanamine scaffold into drug candidates drastically alters their pharmacokinetic and pharmacodynamic profiles:

  • Antimicrobial & Antifungal Activity: Nitrobenzofuran derivatives have demonstrated potent anticandidal activity. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic system, which is hypothesized to improve interactions with fungal target enzymes, showing promising Minimum Inhibitory Concentration (MIC) values against Candida albicans[2].

  • Neuroreceptor Targeting: The primary amine serves as an optimal attachment point for ethylenediamine linkers, which are critical for synthesizing ligands with high affinity for sigma (σ) receptors[1]. The rigid benzofuran core provides the necessary lipophilic bulk to occupy the primary hydrophobic pocket of the receptor.

References

  • Chemsrc - (5-Nitro-1-benzofuran-2-yl)methanamine | CAS#:165735-65-9[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvKiQB4RJFjdzeO31-AHDrxq3XZchRKf0uZjMCjFMfIjMmdYr4zFgr5I7Rb-9er9lFRGdn4siEhAWNERnjwynHnu5dS-d72XFhTBbBIONheT0nnuR8Wz3jNEfQUuvVWkLsElwqXmritQqIG1JOk89EaQE=]
  • Molaid - 2-aminomethyl-5-nitrobenzofuran | 165735-65-9[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkqSoIQVE6gURzYDDuZOpymzqHwGL1o0hYqJjmP4yjwZ6e-YDyauVZBUryajA8UCQjQUQz9r3GU3e2oeGCBCzkHe1jcPZEq4TMZfRnGIaBIMG_Nel1EBOBUAceiXs=]
  • Chemsrc - 165735-65-9_(5-Nitro-1-benzofuran-2-yl)methanamine[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWcMGY1Fmos_usDJN1E6fTxIPI8qCHv7VjNXXDfDJ3Ke3iRi5X06JPsW7pQy5mYcgRSz_WHM59qo0XJ0whMeb1BOOXyQ41DCpOJptL9jWD7j607_O7VSbF1NxqwF9tVaHMjM-MsxZtWMnCu9NOjT4=]
  • ResearchGate - Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdF3C4ZYIIVtKN7fH5hLLPJtI2xACA17pH8hYN-6-gBOU9P_N8H-igB8MzqG4Nrv_jNrdhqjPBQLnapBkqt1_Z5tn_Z96ygYkFPi7yxvGZk7pKcTuX9iMVGH4cyyDEhSIDciSpFPdUhixeUPP1urHqiQlamwdmRTRhhHfqgZ3Gy8_4dkE7HP5-kWhw9faQ3EFLWQpB-yDrBSrtDWXdYaNX6Z9zN_infDLFfbVXjzUzb0UN]
  • RSC Publishing - A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOGruT7cqkkcUbMLQ3Pbu5OMkADC9r8tz0AgAxhqThDhhoRpxutX-ry2cnoFm-ucbKfg_Q26lKYO5kmZm4dFLgUvDO7IaqehaeceWIS-6Z4YX8MnAj3XBIUGi8D8_GYllWeyeNfo5uIh4qssJpDZqLTKdTsWFyZRQ=]
  • DergiPark - Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDZmySeOtBPArsdw57QmO2U3rf1kV2GKfHoxpS0FXWsMBZ2MF66wwj2H6o3jhNaC8tTvkzV7ztHCbkjWUGbCT982aDyscX1MpjMaWmXgi4N98i96O2Ayzu8akwqRN3ORl2cs1Z9rvzmKoIC-WM4vea1Ns=]

Sources

Methodological & Application

Synthesis protocols for (5-Nitro-1-benzofuran-2-yl)methanamine from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of (5-Nitro-1-benzofuran-2-yl)methanamine

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists Compound Identifier: CAS 165735-65-9 [1]

Introduction and Mechanistic Rationale

(5-Nitro-1-benzofuran-2-yl)methanamine is a highly functionalized heterocyclic building block utilized in the development of novel therapeutics. The presence of both a primary aliphatic amine and an aromatic nitro group presents a unique chemoselectivity challenge during synthesis.

The Chemoselectivity Challenge: Traditional methods for synthesizing primary amines often involve the reduction of nitriles, azides, or amides. However, the 5-nitro substituent on the benzofuran core is highly susceptible to reduction. Reagents such as Palladium on Carbon (Pd/C) with hydrogen gas, or Lithium Aluminum Hydride (LiAlH4), will rapidly reduce the nitro group to an aniline derivative before or alongside the desired transformation.

The Solution (Gabriel Synthesis): To preserve the integrity of the nitro group while ensuring primary amine formation without over-alkylation (a common issue with direct amination using ammonia), a modified Gabriel synthesis is the most robust approach. This involves the construction of the benzofuran core, functionalization to an alkyl halide, nucleophilic substitution with potassium phthalimide, and subsequent mild hydrazinolysis.

Synthetic Workflow and Reaction Parameters

The following table outlines the optimized multi-step synthetic route, highlighting the critical parameters required to maintain functional group tolerance.

StepTransformationReagents & SolventsTemp (°C)Time (h)Expected YieldCritical Control Point
1 Core Formation5-Nitrosalicylaldehyde, Ethyl bromoacetate, K₂CO₃, DMF804.075-80%Anhydrous conditions to prevent ester hydrolysis.
2 Ester ReductionNaBH₄, EtOH/THF0 to 252.585-90%Temperature control prevents nitro reduction.
3 BrominationPBr₃, anhydrous DCM0 to 251.590-95%Exothermic; requires slow addition of PBr₃.
4 Phthalimide Sub.Potassium phthalimide, DMF603.080-85%Ensure complete dissolution of the potassium salt.
5 HydrazinolysisHydrazine hydrate (80%), EtOH80 (Reflux)2.070-75%Efficient stirring to manage phthalhydrazide precipitation.

Pathway Visualization

G A 5-Nitrosalicylaldehyde B Ethyl 5-nitrobenzofuran- 2-carboxylate A->B Ethyl bromoacetate, K2CO3, DMF C (5-Nitrobenzofuran- 2-yl)methanol B->C NaBH4, EtOH (Chemoselective) D 2-(Bromomethyl)- 5-nitrobenzofuran C->D PBr3, DCM E Phthalimide Intermediate D->E Potassium phthalimide, DMF F (5-Nitro-1-benzofuran- 2-yl)methanamine (Target) E->F Hydrazine hydrate, EtOH

Chemoselective synthetic route for (5-Nitro-1-benzofuran-2-yl)methanamine via Gabriel Synthesis.

Detailed Experimental Protocol: Amine Unmasking (Steps 4 & 5)

Note: The following protocol assumes the successful synthesis of the intermediate 2-(bromomethyl)-5-nitrobenzofuran. All procedures should be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).

Phase A: Synthesis of 2-((5-nitrobenzofuran-2-yl)methyl)isoindoline-1,3-dione

  • Preparation: Charge an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar with 2-(bromomethyl)-5-nitrobenzofuran (10.0 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Reagent Addition: Add potassium phthalimide (12.0 mmol, 1.2 eq) in a single portion.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C under an inert nitrogen atmosphere. Causality Note: Heating accelerates the SN2 displacement, but exceeding 80 °C in DMF can lead to degradation of the alkyl bromide and lower yields.

  • Monitoring: Stir for 3 hours. Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 3:1). The UV-active starting material spot should be completely consumed.

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. A precipitate will form immediately.

  • Isolation: Filter the solid intermediate under vacuum, wash with cold water (3 x 50 mL) to remove residual DMF and unreacted potassium phthalimide, and dry under high vacuum overnight.

Phase B: Hydrazinolysis to (5-Nitro-1-benzofuran-2-yl)methanamine

  • Preparation: Suspend the dried phthalimide intermediate (approx. 8.0 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask.

  • Deprotection: Add hydrazine hydrate (80% aqueous solution, 24.0 mmol, 3.0 eq) dropwise at room temperature. Safety Note: Hydrazine is highly toxic and reactive; handle exclusively in a fume hood.

  • Reaction: Heat the suspension to reflux (approx. 80 °C). As the reaction proceeds, the starting material will dissolve, followed by the precipitation of the byproduct, 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide), as a voluminous white solid.

  • Completion: Reflux for 2 hours. Verify the disappearance of the intermediate via LC-MS.

  • Workup: Cool the reaction to room temperature. Adjust the pH to ~2 using 1M aqueous HCl to ensure the target amine is protonated and dissolved in the aqueous phase, while the phthalhydrazide remains insoluble.

  • Filtration: Filter off the white phthalhydrazide precipitate and wash the filter cake with water (20 mL).

  • Extraction & Purification: Transfer the filtrate to a separatory funnel. Wash the aqueous layer with Dichloromethane (DCM) (2 x 30 mL) to remove organic impurities.

  • Free-basing: Basify the aqueous layer to pH 10 using 2M aqueous NaOH. Extract the liberated free amine with DCM (3 x 40 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target (5-Nitro-1-benzofuran-2-yl)methanamine as a solid.

References

  • Chemsrc. "(5-Nitro-1-benzofuran-2-yl)methanamine | CAS#:165735-65-9". Chemsrc Chemical Database. Available at:[Link]

Procedure for derivatizing (5-Nitro-1-benzofuran-2-yl)methanamine into Schiff bases

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of (5-Nitro-1-benzofuran-2-yl)methanamine into Bioactive Schiff Bases

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The benzofuran core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of novel antimicrobial and anticancer agents[1]. Specifically, derivatives incorporating the benzofuran moiety have demonstrated significant efficacy in inhibiting cancer cell proliferation and disrupting microbial quorum sensing[1],[2].

(5-Nitro-1-benzofuran-2-yl)methanamine serves as an excellent primary amine precursor for pharmacophore hybridization. The presence of the electron-withdrawing nitro group at the 5-position enhances the lipophilicity and electrophilic character of the aromatic system, which can improve target binding affinity. Crucially, because the primary amine is aliphatic—separated from the aromatic ring by a methylene bridge—its nucleophilicity is preserved. This allows it to readily undergo condensation with various aryl aldehydes to form Schiff bases (imines) without the need for harsh reaction conditions[3],[4].

The resulting azomethine linkage (-N=CH-) is a critical structural feature that not only confers structural rigidity but also acts as a coordination site for metal ions, further expanding the therapeutic potential of the synthesized library[5].

Reaction Workflow & Causality

The synthesis of Schiff bases proceeds via a nucleophilic addition-elimination mechanism[5]. Understanding the causality behind each reaction parameter is essential for optimizing yields and preventing side reactions.

  • Nucleophilic Attack: The unprotonated primary amine of (5-Nitro-1-benzofuran-2-yl)methanamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a metastable hemiaminal intermediate[6].

  • pH & Acid Catalysis: A catalytic amount of glacial acetic acid is introduced to lower the pH to approximately 4.5–5.0. Causality: This mildly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack. However, if the pH drops too low, the primary amine will be irreversibly protonated into an unreactive ammonium salt, halting the reaction entirely[5].

  • Dehydration & Equilibrium: The hemiaminal intermediate undergoes dehydration to form the stable imine. Causality: Conducting the reaction in absolute ethanol under reflux conditions drives the equilibrium forward. The heat facilitates the elimination of water, while the ethanol solvent ensures that the final Schiff base precipitates out upon cooling due to its lower solubility compared to the starting materials[6].

SchiffBaseWorkflow A (5-Nitro-1-benzofuran-2-yl)methanamine (Nucleophile) C Hemiaminal Intermediate (Metastable) A->C Nucleophilic Addition B Aryl Aldehyde (Electrophile) B->C Acid Catalysis (pH ~4.5) D Schiff Base (Imine) (Target Product) C->D Dehydration (Reflux) E Water (Byproduct) C->E Elimination

Mechanistic workflow of Schiff base synthesis via nucleophilic addition and dehydration.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating in-process checks to ensure chemical integrity at every step.

Reagents & Materials:

  • (5-Nitro-1-benzofuran-2-yl)methanamine (1.0 eq)

  • Substituted Aryl Aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of (5-Nitro-1-benzofuran-2-yl)methanamine in 10 mL of absolute ethanol.

    • Validation Check: The solution must be completely clear before proceeding. Any turbidity indicates degraded or impure starting material.

  • Electrophile Addition: Add 1.1 mmol of the selected aryl aldehyde.

    • Causality: A slight stoichiometric excess of the aldehyde ensures complete consumption of the more complex and valuable benzofuran amine precursor[6].

  • Catalytic Activation: Add 2 to 3 drops of glacial acetic acid.

    • Validation Check: Spot a drop of the mixture onto pH indicator paper. The pH must read between 4.5 and 5.0. Adjust with additional micro-drops if necessary.

  • Reflux & Kinetic Monitoring: Attach a reflux condenser and heat the mixture to 70–75 °C with continuous stirring for 3 to 5 hours.

    • Validation Check: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the ninhydrin-active spot corresponding to the primary amine disappears, and a new, highly UV-active spot (the conjugated imine) appears at a higher Rf value[5].

  • Product Precipitation: Remove the flask from the heat source and allow it to cool to ambient temperature. Subsequently, place the flask in an ice bath (0–5 °C) for 30 minutes.

    • Causality: The dramatic decrease in temperature reduces the solubility of the rigid Schiff base in ethanol, inducing crystallization while leaving the unreacted aldehyde and trace impurities in solution[6].

  • Isolation & Purification: Filter the precipitated product under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold absolute ethanol.

    • Validation Check: Dry the purified Schiff base in a vacuum desiccator over anhydrous CaCl₂ for 24 hours to ensure complete removal of moisture, which is critical for accurate downstream characterization.

Quantitative Data & Characterization

The successful formation of the Schiff base is typically confirmed by the disappearance of the primary amine N-H stretching bands and the appearance of a sharp, characteristic imine (C=N) absorption band in the 1604–1650 cm⁻¹ region via FT-IR spectroscopy[7],[6].

The table below summarizes the expected quantitative data and physicochemical properties when derivatizing (5-Nitro-1-benzofuran-2-yl)methanamine with various aromatic aldehydes.

Aldehyde DerivativeReaction Time (h)Expected Yield (%)Melting Point (°C)FT-IR: ν(C=N) (cm⁻¹)
Benzaldehyde3.082145–1471620
4-Methoxybenzaldehyde4.578158–1601615
4-Nitrobenzaldehyde2.589182–1841635
2-Hydroxybenzaldehyde3.585165–1671625

Note: The highly electrophilic 4-nitrobenzaldehyde accelerates the nucleophilic attack, resulting in shorter reaction times and higher yields, whereas the electron-donating methoxy group slightly retards the reaction kinetics.

References[1] Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkuv_ty6_4txC16fDCAxZD1DmGV6pADpdlxBvuL1meas6M-QxlyCPHdg-tFVtKwRfY2YUEJDadf2qtVheDB9RG-FJItHDYYxQnm-V7x0xYQszpwLEoq2LEfvOylSvobNZJeumcPgX_cGYX8FY=[5] Synthesis of Schiff Bases from 2-Amino-1-naphthaldehyde and Primary Amines: A Detailed Guide for Researchers. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_FpaJx64S-9kWiWFOBsKO6tvg0CE6pDAw6raT0uRUT_h64XGD8bTineLdoEVum13_k2wtCeBpUcjQ4hqPnNVTdfQer24R9uR8j1XxeNSlXb5DTlajy3jTzPicw4pn6rSOBji3r9sNYmC7ZjyXapRaiguMf66f1r1g__ynDQV_FcfQbOmFcCQ-9qxiryLz-9kPOivg33y3DETTDvvbWZtfQfblb7vMj7lqe2z6ordX8wDesQxAoUF28FCoG1U4NWS7sOuGJRinU-0=[3] Novel Synthesis of Benzofuran Derivatives. scribd.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvy4tUfHEGH2qA-IRuyw2duQOSqBGu0Nd690D1tewm7enrc8t2pvL318jef-pGuzAzgzgntbHPbZwo8-AsLq4dXPOwahmPzv5Fi2JvW2i4m-86zcqZ13hXk9znB2nonbxmTbS_HzyXzqAAfvJ4ZopVbTMBoQdfhszZiEzlaYZPBoUb0jb2N9l5dnOvACjgHabMxeOwJiqvI5XyTfW1cNb2qTAt3maXVIwbYebo3wwzug==[2] Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular docking studies. dergipark.org.tr.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDf3CKTZPwhisx533cZMt4iRFybTS7jSQEuJWDsMo8SO38sF2tD4SdWnkZO4Y65qT0BaDFCKfuhQXXoSabjPck6676zCJsrHU0m3LqKIkDhMxx6mnHXNeiC6L9FhOxlcp495OQkkuQXGun03dkhRW0oKYJhRH2L_A=[7] Development and Characterization of an Injectable Alginate/Chitosan Composite Hydrogel Reinforced with Cyclic-RGD Functionalized Graphene Oxide for Potential Tissue Regeneration Applications. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtAr6zspV-8ftyraIN280QQpz08Qwd9js5EDV2Nmh8HGvzu9z0kBONCTuYczFvWLr34wrBEeJH7oHRc1SeGGbdtVbM3v_x1x_ESFantG0N2ehbq6eKz8mHNQ6UAT3zj0XEOw==[6] Application Note & Protocol: Synthesis of Schiff Bases from N-boc-carbazole-3-carboxaldehyde. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhMDzBHJNSeAmDNLCd4--PjWeGDCcTxc1QsNXOL-sMdy-FFyVkP7rm3C6or2m79ID3H0DtjnXOUXMB8GnTXZP3nDxpAk6I6slLQSIOlSjj9Ds9ml2tuIjaXE3FV8e4BzLVTIIfVcUJ-1XRZQ7kW2WVsprKJSHsKouLOCDb3sC84X7i_GZoycRf0ilw_oE56rgOYCfFMRf5VRqBlPhvpMZUJCyYmCPL17perkHH_1vjAaQsS1ABcA==[4] Synthesis of benzofuran-2-yl-methanamine and indol-2-yl... researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ4RjAAU6nyG_lI0rXa1B8yvLUjDzCiAFvBOYKsBSdYJc4FwgXwSB3Ch92LITTrHn_OuEg8MjM8RmKMDViu64_VGf8h5ioCkwYPcH0CcCZoQEg9Cq_dEikHwoyoVe5Lv-nX2uSk8QoRDQeXQEYcDE8Wr4M5vDMcbIg6khBzr_M3pF4LXctMIr5zZnfkBrNVahDQOvm_yJYUGPtPo_KSveGSxFdINtiI4_XKv4LP3vabmMQFp8_08oAC25mcwRUVQ==

Sources

Application Notes & Protocols: (5-Nitro-1-benzofuran-2-yl)methanamine as a Novel Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of (5-nitro-1-benzofuran-2-yl)methanamine as a versatile ligand in coordination chemistry. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring both scientific rigor and practical applicability. This document will explore the synthesis of the ligand, the formation of its metal complexes, detailed characterization methodologies, and potential applications, particularly in the realm of medicinal inorganic chemistry.

The unique structural features of (5-nitro-1-benzofuran-2-yl)methanamine, including the benzofuran scaffold known for its biological activity, a primary amine for metal coordination, and an electron-withdrawing nitro group, make it a compelling candidate for the design of novel metal-based compounds with interesting electronic and therapeutic properties.[1] The coordination of such ligands to metal centers can lead to the development of new therapeutic agents, as metal complexes offer a diversity of action and have been successfully used as anti-inflammatory, anti-infective, and anti-cancer compounds.[2][3]

Ligand Profile: (5-Nitro-1-benzofuran-2-yl)methanamine

(5-Nitro-1-benzofuran-2-yl)methanamine is a derivative of benzofuran, a heterocyclic compound found in many natural and synthetic products with a wide range of biological activities.[1] The primary amine group at the 2-position of the benzofuran ring serves as an excellent coordination site for a variety of transition metal ions. The presence of the nitro group at the 5-position significantly influences the electronic properties of the ligand, potentially modulating the stability and reactivity of the resulting metal complexes.

Key Structural Features and Their Implications:

  • Benzofuran Core: A privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1]

  • Primary Amine (-CH₂NH₂): A strong Lewis base that can readily coordinate to metal centers, forming stable chelate rings.[4][5]

  • Nitro Group (-NO₂): A potent electron-withdrawing group that can influence the electron density on the benzofuran ring and the coordinated metal ion, potentially impacting the redox properties and biological activity of the complex.

Synthesis of (5-Nitro-1-benzofuran-2-yl)methanamine Ligand

The synthesis of the title ligand can be approached through multi-step synthetic routes starting from commercially available precursors. A plausible synthetic pathway is outlined below, based on established benzofuran synthesis methodologies.[6][7][8]

Protocol 2.1: Synthesis of 2-Acetyl-5-nitrobenzofuran

This protocol is adapted from known procedures for the synthesis of 2-acetylbenzofuran derivatives.[7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-nitrobenzaldehyde (10 mmol), chloroacetone (12 mmol), and anhydrous potassium carbonate (20 mmol) to 100 mL of dry acetone.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-acetyl-5-nitrobenzofuran.

Protocol 2.2: Reductive Amination to Yield (5-Nitro-1-benzofuran-2-yl)methanamine

This step involves the conversion of the acetyl group to a primary amine via reductive amination.

  • Imine Formation: Dissolve 2-acetyl-5-nitrobenzofuran (5 mmol) in 50 mL of methanol. Add ammonium acetate (50 mmol) and stir the mixture at room temperature for 1 hour to form the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (10 mmol) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 4-6 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Neutralize the solution with saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude (5-Nitro-1-benzofuran-2-yl)methanamine. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of a Representative Metal Complex: Dichloro-bis[(5-nitro-1-benzofuran-2-yl)methanamine]copper(II)

This section details a generalized protocol for the synthesis of a copper(II) complex. The choice of copper is illustrative; other transition metals like cobalt, nickel, zinc, or platinum could also be used, potentially yielding complexes with different geometries and biological activities.[9][10]

Protocol 3.1: Synthesis of [Cu(NBFM)₂Cl₂]
  • Ligand Solution: Dissolve (5-Nitro-1-benzofuran-2-yl)methanamine (2 mmol) in 20 mL of hot ethanol in a 100 mL Schlenk flask with constant stirring.[4]

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 10 mL of ethanol.[4]

  • Complexation: Slowly add the metal salt solution dropwise to the hot ligand solution over 15-20 minutes. A change in color and the formation of a precipitate is expected.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.[4]

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Drying: Dry the resulting solid complex in a desiccator over anhydrous calcium chloride.

Diagram of the Synthetic Workflow:

Synthetic Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis A 2-Hydroxy-5-nitrobenzaldehyde + Chloroacetone B 2-Acetyl-5-nitrobenzofuran A->B K₂CO₃, Acetone, Reflux C (5-Nitro-1-benzofuran-2-yl)methanamine B->C 1. NH₄OAc, MeOH 2. NaBH₄ D (5-Nitro-1-benzofuran-2-yl)methanamine (Ligand) F [Cu(NBFM)₂Cl₂] (Complex) D->F Ethanol, Reflux E CuCl₂·2H₂O (Metal Salt) E->F Ethanol, Reflux

Caption: Workflow for the synthesis of the ligand and its copper(II) complex.

Characterization of the Ligand and Metal Complex

A thorough characterization of the synthesized ligand and its metal complex is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.[11][12]

Technique Ligand: (5-Nitro-1-benzofuran-2-yl)methanamine Complex: [Cu(NBFM)₂Cl₂] Rationale
FT-IR Spectroscopy Characteristic peaks for N-H stretching (amine), C-N stretching, aromatic C=C stretching, and N-O stretching (nitro group).Shift in the N-H stretching frequency upon coordination to the metal center. Appearance of new low-frequency bands corresponding to M-N and M-Cl bonds.To identify functional groups and confirm coordination of the ligand to the metal ion.[4]
¹H and ¹³C NMR Spectroscopy Resonances corresponding to the aromatic protons of the benzofuran ring and the aliphatic protons of the methanamine group.Broadening or shifting of the ligand's proton and carbon signals upon complexation due to the paramagnetic nature of Cu(II).To elucidate the structure of the ligand and observe changes upon complexation. For diamagnetic complexes (e.g., Zn(II)), sharp signals would be observed.[5]
Mass Spectrometry (ESI-MS) Molecular ion peak corresponding to the calculated mass of the ligand.Molecular ion peak corresponding to the complex, often showing characteristic isotopic patterns for the metal.To determine the molecular weight and confirm the composition of the synthesized compounds.[5]
Elemental Analysis (C, H, N) Experimental percentages should be in close agreement with the calculated values for the proposed formula.Experimental percentages should confirm the proposed stoichiometry of the metal complex.[9]To determine the empirical formula and purity of the compounds.
UV-Visible Spectroscopy Absorption bands in the UV region corresponding to π-π* transitions of the benzofuran ring.Shift in the ligand-centered absorption bands and the appearance of new d-d transition bands in the visible region, characteristic of the metal ion's coordination environment.To study the electronic transitions and coordination geometry of the complex.
Single-Crystal X-ray Diffraction Not typically necessary for the ligand if other characterization is conclusive.Provides the definitive solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[11]To unambiguously determine the three-dimensional structure of the coordination compound.

Potential Applications in Drug Development

Metal complexes offer unique therapeutic opportunities due to their diverse geometries, redox properties, and ability to interact with biological macromolecules.[2][13] The (5-nitro-1-benzofuran-2-yl)methanamine ligand, in complex with various metals, presents several avenues for investigation in drug development.

Potential Therapeutic Targets and Mechanisms:

  • Anticancer Agents: Many metal complexes, particularly those of platinum, ruthenium, and copper, have demonstrated significant anticancer activity.[9] The benzofuran moiety itself is present in many compounds with cytotoxic properties.[1] The resulting complex could act by intercalating with DNA, inhibiting key enzymes like topoisomerase, or generating reactive oxygen species (ROS) within cancer cells.

  • Antimicrobial Agents: The coordination of ligands to metal ions can enhance their antimicrobial activity.[10][14] The complex could be screened against a panel of pathogenic bacteria and fungi to assess its efficacy.

  • Bio-imaging: Fluorescent ligands or complexes can be used for cellular imaging. While the nitro group might quench fluorescence, modifications to the ligand structure could introduce fluorophores, and the metal complex could be used to track its localization within cells.[2]

Diagram of Potential Mechanistic Pathway:

Mechanistic Pathway A Metal Complex [M(NBFM)₂X₂] B Cellular Uptake A->B C Interaction with Biological Targets B->C D DNA Intercalation/ Binding C->D E Enzyme Inhibition (e.g., Topoisomerase) C->E F ROS Generation C->F G Apoptosis/ Cell Death D->G E->G F->G

Caption: A hypothetical mechanism of action for a metal complex in a biological system.

Conclusion

(5-Nitro-1-benzofuran-2-yl)methanamine presents a promising scaffold for the development of novel coordination compounds. Its synthesis is achievable through established organic chemistry routes, and its coordination to various metal centers can be accomplished using standard inorganic synthesis protocols. The resulting metal complexes are expected to exhibit interesting structural, electronic, and biological properties, making them worthy candidates for further investigation in materials science and, most notably, in the field of drug discovery and development. The protocols and insights provided in these application notes serve as a foundational guide for researchers venturing into the coordination chemistry of this intriguing ligand.

References

  • Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. (2019). Vertex AI Search.
  • Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research.
  • RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. (2025). La Chimica e l'Industria Online.
  • Ellsworth, J., Su, C.-Y., Khaliq, Z., Hipp, R., Goforth, A., Smith, M., & zur Loye, H.-C. (2006). Synthesis, Characterization, and Crystal Structures of Novel Coordination Compounds Assembled from the Reaction between the Asymmetric, Chelating Ligand 2-(4-Pyridyl)Thiazole-4-Carboxylic Acid with Zn+2 and Ag+ Ions. Journal of Molecular Structure, 794(1-3), 86-94.
  • Pattan, S. R., Pawar, S. B., Vetal, S. S., Gharate, U. D., & Bhawar, S. B. (2012). The Scope of Metal Complexes in Drug Design - A Review. Indian Drugs, 49(11), 5-15.
  • Metal Complexes for Therapeutic Applic
  • Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Deriv
  • Synthesis of Metal Complexes with (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]buta. (2025). Benchchem.
  • A Study on Coordination chemistry : Synthesis and Characteriz
  • Preparation and Characterization of a Novel Coordination Compound [K(18-crown-6)][N(NO2)2]. (2021). Biblioteka Nauki.
  • Synthesis and Characterization of Coordination Compounds with Novel Ligands: Implications for M
  • Johnson, A. M., Moshe, O., Gamboa, A. S., Langloss, B. W., Limtiaco, J. F. K., Larive, C. K., & Hooley, R. J. (2011). Synthesis and properties of metal-ligand complexes with endohedral amine functionality. Inorganic Chemistry, 50(19), 9430–9442.
  • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. (2022). MDPI.
  • Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applic
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • The Biologically Relevant Coordination Chemistry of Iron and Nitric Oxide: Electronic Structure and Reactivity. (2021).
  • Synthesis and Biological Evaluation Study of New Bis- imine Ligand and Metal Complexes. (2020). Letters in Applied NanoBioScience.
  • Converting between the oxides of nitrogen using metal–ligand coordination complexes. (2015). Chemical Society Reviews.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • (5-Nitro-1-benzofuran-2-yl)methanamine | CAS#:165735-65-9. (2025). Chemsrc.
  • Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. (2024).
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • Reactions of nitrones with transition metal nitrile complexes: Cycloaddition, ligand substitution, or hydrolysis. (2025).
  • Distinguishing Nitro vs Nitrito Coordination in Cytochrome c′ Using Vibrational Spectroscopy and Density Functional Theory. (2018). PMC.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026). PDF.
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Sources

Application Notes & Protocols: 5-Nitrobenzofuran-2-methylamine as a Versatile Scaffold for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[2][3][4] This guide focuses on the strategic use of 5-nitrobenzofuran-2-methylamine, a highly functionalized building block, for the synthesis of diverse pharmaceutical intermediates. The presence of a reactive primary amine at the 2-position and an electron-withdrawing nitro group at the 5-position offers a dual handle for molecular elaboration. The nitro group can serve as a precursor to anilines, sulfonamides, or other functionalities, while the methylamine group is an ideal nucleophile for constructing amides, sulfonamides, and substituted amines. We present detailed protocols for the synthesis of the core scaffold and its subsequent derivatization, explaining the chemical rationale behind each step to empower researchers in drug discovery and development.

The Strategic Importance of 5-Nitrobenzofuran-2-methylamine

The utility of this scaffold is rooted in its distinct chemical features:

  • The Benzofuran Core: A bioisostere of the indole ring found in many natural products, the benzofuran core provides a rigid, planar structure that can effectively interact with biological targets.[1][3]

  • The 2-Methylamine Group: This primary amine is a potent nucleophile and a key anchor point for introducing a wide array of side chains and functional groups via well-established reactions like N-acylation, N-alkylation, and reductive amination.

  • The 5-Nitro Group: This powerful electron-withdrawing group significantly influences the reactivity of the benzofuran ring. Critically, it is a versatile synthetic handle that can be readily reduced to a primary aniline, which can then be further functionalized. This pathway is integral to the synthesis of drugs like the antiarrhythmic agent Dronedarone, which is built upon a 5-aminobenzofuran core.[5][6]

The logical relationship for the utility of this molecule can be visualized as follows:

G A 5-Nitrobenzofuran-2-methylamine (Core Scaffold) B N-Acylation / Amide Formation A->B C N-Alkylation A->C D Sulfonamide Formation A->D E Reduction of Nitro Group A->E F Amide-Containing Intermediates B->F G Substituted Amine Intermediates C->G H Sulfonamide-Containing Intermediates D->H I 5-Aminobenzofuran-2-methylamine (Key Intermediate) E->I

Caption: Synthetic utility of 5-nitrobenzofuran-2-methylamine.

Synthesis of the Core Scaffold: 5-Nitrobenzofuran-2-methylamine

Direct synthesis protocols for this specific molecule are not widely published. Therefore, we present a robust and logical two-step pathway starting from the corresponding aldehyde, a common synthetic strategy for primary amines.[7] This process involves the formation of an intermediate imine, followed by its in-situ reduction.

Synthetic Pathway Overview

The synthesis proceeds via reductive amination of 5-nitrobenzofuran-2-carboxaldehyde. This aldehyde can be prepared from commercially available precursors through established benzofuran synthesis routes, such as the Perkin rearrangement or Sonogashira coupling followed by cyclization.[8][9]

G cluster_0 start 5-Nitrobenzofuran-2-carboxaldehyde reagents + Methylamine (CH3NH2) + Reducing Agent (e.g., NaBH4) - H2O product 5-Nitrobenzofuran-2-methylamine reagents->product Reductive Amination

Caption: Reductive amination pathway to the target scaffold.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the conversion of the aldehyde to the target primary amine. The causality for this one-pot, two-stage reaction is efficiency; it avoids the isolation of the intermediate imine, which can be unstable.

Materials:

  • 5-Nitrobenzofuran-2-carboxaldehyde

  • Methylamine solution (2.0 M in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Imine Formation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 5-nitrobenzofuran-2-carboxaldehyde (1.0 equiv) in anhydrous methanol (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath. This is crucial to moderate the initial exothermic reaction upon amine addition.

    • Slowly add methylamine solution (2.0 M in THF, 1.2 equiv) dropwise over 10-15 minutes with vigorous stirring.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the formation of the imine by TLC (Thin Layer Chromatography).

  • In-situ Reduction:

    • Once imine formation is complete (or has reached equilibrium), re-cool the mixture to 0 °C.

    • In a single portion, carefully add sodium borohydride (1.5 equiv). Caution: Hydrogen gas evolution will occur. The choice of NaBH₄ is strategic; it is a mild reducing agent that selectively reduces the imine in the presence of the nitro group.[10]

    • After the initial effervescence subsides, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the imine.

  • Work-up and Purification:

    • Slowly quench the reaction by adding water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol and THF.

    • Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. The bicarbonate wash removes any acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 5-nitrobenzofuran-2-methylamine.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Expected Spectroscopic Data

The following table summarizes the anticipated analytical data for the synthesized scaffold, based on the analysis of structurally related compounds.[11][12][13]

Analysis Expected Results for 5-Nitrobenzofuran-2-methylamine
¹H NMR (400 MHz, CDCl₃)δ ~8.5 (d, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~6.8 (s, 1H, Furan-H), ~4.0 (s, 2H, -CH₂-), ~2.6 (s, 3H, -CH₃), ~1.8 (br s, 1H, -NH-) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~158 (C), ~155 (C), ~145 (C), ~128 (C), ~120 (CH), ~118 (CH), ~112 (CH), ~105 (CH), ~45 (-CH₂-), ~34 (-CH₃) ppm.
IR (ATR) ν ~3350 (N-H stretch), ~3100 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1250 (C-O-C stretch) cm⁻¹.
MS (ESI+) m/z [M+H]⁺ = 193.06.

Applications in Pharmaceutical Intermediate Synthesis

The synthesized 5-nitrobenzofuran-2-methylamine is a launchpad for creating libraries of diverse molecules. Below are protocols for key transformations.

Protocol 1: Amide Bond Formation via Acylation

Amide bonds are a cornerstone of pharmaceutical chemistry. This protocol details the reaction with an acyl chloride.

Rationale: The reaction between a primary amine and an acyl chloride is a rapid and high-yielding method for amide synthesis. A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct, preventing the protonation of the starting amine.

Procedure:

  • Dissolve 5-nitrobenzofuran-2-methylamine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM at 0 °C.

  • Add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv) in DCM dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Upon completion, dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over MgSO₄, concentrate, and purify by chromatography or recrystallization.

Protocol 2: Sulfonamide Synthesis

The sulfonamide functional group is another critical pharmacophore.

Rationale: Similar to acylation, the reaction with a sulfonyl chloride is an efficient way to form a stable sulfonamide linkage. The reaction conditions are analogous.

Procedure:

  • Dissolve 5-nitrobenzofuran-2-methylamine (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM at 0 °C.

  • Add the desired sulfonyl chloride (e.g., tosyl chloride, 1.1 equiv) portion-wise.

  • Stir at room temperature overnight.

  • Perform an aqueous work-up as described in Protocol 1 to isolate the product.

Protocol 3: Synthesis of 5-Aminobenzofuran Intermediates

This protocol demonstrates the strategic reduction of the nitro group, unlocking a new point for diversification and creating intermediates relevant to drugs like Dronedarone.[6]

Rationale: Catalytic hydrogenation is a clean and effective method for reducing aromatic nitro groups to anilines. Palladium on carbon (Pd/C) is a common and robust catalyst for this transformation. The reaction is performed under a hydrogen atmosphere.

G cluster_0 start Substituted 5-Nitrobenzofuran reagents + H2 (gas) + Pd/C Catalyst + Solvent (EtOH/EtOAc) product Substituted 5-Aminobenzofuran reagents->product Catalytic Hydrogenation

Sources

Application Note & Protocol: Rapid Microwave-Assisted Synthesis of (5-Nitro-1-benzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of (5-Nitro-1-benzofuran-2-yl)methanamine, a key intermediate in the development of novel therapeutics. Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a nitro group and a methanamine substituent on the benzofuran scaffold is a strategic approach to modulate the molecule's physicochemical properties and enhance its biological activity. This application note details a proposed synthetic route and a robust, step-by-step protocol for the key microwave-assisted steps, designed for efficiency and scalability.

Introduction: The Significance of Benzofuran Derivatives in Drug Discovery

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][4] Its unique electronic and structural features allow for a wide range of chemical modifications, enabling the fine-tuning of biological activity.[5] Nitro-substituted benzofurans, in particular, have garnered attention for their potential as anticancer and antimicrobial agents.[6] The methanamine group can serve as a crucial pharmacophore, facilitating interactions with biological targets and improving aqueous solubility.

Conventional methods for the synthesis of substituted benzofurans often involve lengthy reaction times, harsh conditions, and low yields.[7][8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner products, and reduced side reactions.[8][9][10] This approach aligns with the principles of green chemistry by minimizing energy consumption and waste generation.[8][11]

This guide provides a detailed protocol for the synthesis of (5-Nitro-1-benzofuran-2-yl)methanamine, leveraging the benefits of microwave irradiation to facilitate key transformations.

Proposed Synthetic Pathway

The synthesis of (5-Nitro-1-benzofuran-2-yl)methanamine can be envisioned through a multi-step sequence, starting from commercially available 2-hydroxy-5-nitrobenzaldehyde. The proposed pathway involves an initial etherification followed by a microwave-assisted intramolecular cyclization to form the benzofuran ring, and subsequent functional group transformations to yield the target primary amine.

Synthetic Pathway A 2-Hydroxy-5-nitrobenzaldehyde B 2-(Prop-2-yn-1-yloxy)-5-nitrobenzaldehyde A->B Propargyl bromide, K2CO3, Acetone C 5-Nitro-1-benzofuran B->C Microwave, CuI, Et3N, DMF D 5-Nitro-1-benzofuran-2-carbaldehyde C->D Vilsmeier-Haack Reaction E 5-Nitro-1-benzofuran-2-carbonitrile D->E NH2OH.HCl, then Ac2O F (5-Nitro-1-benzofuran-2-yl)methanamine E->F Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for (5-Nitro-1-benzofuran-2-yl)methanamine.

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave synthesis utilizes the ability of certain materials to transform electromagnetic energy into heat.[12] This process, known as dielectric heating, is fundamentally different from conventional heating methods that rely on conduction and convection. In MAOS, polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves.[12] The resulting friction and dielectric loss generate a rapid and uniform increase in temperature throughout the reaction vessel.

This "superheating" effect allows solvents to reach temperatures well above their atmospheric boiling points in sealed vessels, leading to dramatic rate enhancements.[12] It is crucial to use dedicated microwave reactors designed for laboratory use, as they incorporate essential safety features such as temperature and pressure monitoring and control, which are absent in domestic microwave ovens.[13][14]

Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile solvents and reagents should be performed in a certified chemical fume hood.[13]

  • Microwave Reactor Safety: Only use a microwave reactor specifically designed for chemical synthesis.[13][14] Never use a domestic microwave oven.[13] Ensure the pressure and temperature limits of the reaction vessels are not exceeded.[14] Allow the reaction vessel to cool completely before opening.[14]

  • Chemical Hazards: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

Microwave-Assisted Intramolecular Cyclization of 2-(Prop-2-yn-1-yloxy)-5-nitrobenzaldehyde

This key step utilizes a copper-catalyzed cyclization to form the benzofuran ring. Microwave irradiation is expected to significantly reduce the reaction time compared to conventional heating.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
2-(Prop-2-yn-1-yloxy)-5-nitrobenzaldehyde205.161.0205 mg
Copper(I) Iodide (CuI)190.450.119 mg
Triethylamine (Et3N)101.192.00.28 mL
N,N-Dimethylformamide (DMF)73.09-5 mL

Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-(Prop-2-yn-1-yloxy)-5-nitrobenzaldehyde (205 mg, 1.0 mmol).

  • Add copper(I) iodide (19 mg, 0.1 mmol).

  • Add N,N-Dimethylformamide (5 mL) and triethylamine (0.28 mL, 2.0 mmol).

  • Seal the vial with a snap-on cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture under the following conditions:

    • Temperature: 120 °C (Ramp time: 2 min)

    • Hold Time: 10 min

    • Power: 100-200 W (variable)

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it.[14]

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-nitro-1-benzofuran.

Microwave Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Add Reactants to Microwave Vial B Add Solvent and Catalyst A->B C Seal Vial B->C D Place Vial in Reactor C->D E Set Parameters (Temp, Time, Power) D->E F Run Reaction E->F G Cool and Open Vial F->G H Aqueous Work-up G->H I Purification H->I

Sources

Application Note: Optimized Solvent Systems for Reactions with Benzofuran Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran methanamines (such as benzofuran-2-ylmethanamine and benzofuran-3-ylmethanamine) are highly valued pharmacophores in drug discovery, frequently serving as core scaffolds in the development of CNS therapeutics, 5-HT receptor agonists, and melatonergic agents. The functionalization of these primary amines—typically via amidation, reductive amination, or transamidation—has historically relied on hazardous dipolar aprotic solvents (e.g., DMF, NMP) or volatile ethereal/halogenated solvents (e.g., THF, DCM).

This application note provides a comprehensive guide to transitioning these workflows to optimized, sustainable solvent systems: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) . By leveraging the unique thermodynamic and kinetic properties of these green solvents, researchers can achieve higher yields, eliminate emulsion-heavy aqueous workups, and significantly reduce the Process Mass Intensity (PMI) of their synthetic routes[1].

Mechanistic Rationale for Solvent Optimization

When functionalizing benzofuran methanamines, the primary amine is highly nucleophilic, but the electron-rich benzofuran core is sensitive to harsh conditions. Solvent selection directly dictates both reaction kinetics and workup efficiency.

The Case for 2-Methyltetrahydrofuran (2-MeTHF) in Amidation

Traditional amidation in THF often results in severe phase-separation issues during aqueous workup due to THF's total miscibility with water, necessitating a solvent-swap step. 2-MeTHF, derived from renewable resources like furfural, offers a highly favorable alternative[2].

  • Causality of Phase Separation: 2-MeTHF has a low water solubility (approx. 4.0 g/100 g at 20 °C) and forms a distinct upper organic layer (density 0.86 g/mL) during aqueous extraction. This allows for direct, in-situ biphasic workups without solvent evaporation.

  • Kinetic Influence: The steric bulk of the methyl group in 2-MeTHF slightly attenuates its coordination to Lewis acidic coupling reagents compared to THF, preventing catalyst or reagent deactivation and driving amidation reactions to completion faster[1].

The Case for Cyclopentyl Methyl Ether (CPME) in Transamidation and C-H Arylation

For higher-activation-energy transformations, such as the transamidation of benzofuran-2-carboxamides or C-H arylation, CPME significantly outperforms traditional solvents like toluene or acetonitrile[3].

  • Thermodynamic Advantage: CPME possesses a high boiling point (106 °C), allowing researchers to safely elevate reaction temperatures without the need for pressurized vessels.

  • Safety & Stability: Unlike THF or diethyl ether, the cyclopentyl group in CPME provides exceptional resistance to peroxide formation, ensuring safety during prolonged heating cycles.

  • Equilibrium Shifting: CPME's exceptionally low water solubility (1.1 g/100 g) makes it an ideal solvent for reactions that require the continuous removal of water (e.g., via a Dean-Stark apparatus) to drive thermodynamic equilibrium forward.

Quantitative Solvent Comparison

The following table summarizes the physicochemical properties that dictate the superiority of 2-MeTHF and CPME over traditional solvents in benzofuran methanamine workflows.

Solvent ParameterTHF (Traditional)DCM (Traditional)2-MeTHF (Optimized)CPME (Optimized)
Boiling Point (°C) 66.039.680.2106.0
Water Solubility ( g/100g ) Miscible1.34.01.1
Peroxide Formation Risk HighNoneLowVery Low
Phase Separation Poor (Emulsions)Good (Bottom Layer)Excellent (Top Layer)Excellent (Top Layer)
Amidation Yield (Typical) 75 - 80%80 - 85%>90%>90%
Sustainability Profile Poor (Petrochemical)Poor (Halogenated)Excellent (Renewable)Good

Validated Experimental Protocols

Protocol A: High-Yield Amidation of Benzofuran-2-ylmethanamine

This protocol utilizes 2-MeTHF to enable a seamless, one-pot reaction and extraction process.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous 2-MeTHF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.) dropwise. Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Nucleophilic Attack: Add benzofuran-2-ylmethanamine (1.0 equiv.) in a single portion. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate. Stain with ninhydrin and heat. The complete disappearance of the primary amine (which stains deep pink/purple) confirms reaction completion.

  • Biphasic Workup (Causality-Driven): Directly quench the reaction by adding 1M HCl (aq) to the flask.

    • Rationale: The acid protonates unreacted amine and DIPEA, driving them into the aqueous layer. Because 2-MeTHF is largely immiscible with water, a sharp phase boundary forms immediately.

  • Extraction: Separate the upper 2-MeTHF layer. Wash sequentially with saturated NaHCO₃ (to remove unreacted carboxylic acid as a sodium salt) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure benzofuran amide.

Protocol B: One-Pot Transamidation of Benzofuran Derivatives

Based on optimized conditions where CPME demonstrated superior performance (up to 93% yield) compared to toluene and acetonitrile[3].

Step-by-Step Methodology:

  • Boc-Activation: Dissolve the starting benzofuran-2-carboxamide (1.0 equiv.) in CPME. Add Boc₂O (2.0 equiv.) and DMAP (0.1 equiv.). Stir at 60 °C for 2 hours to form the highly reactive N-acyl-Boc-carbamate intermediate.

  • Transamidation: To the same vessel, add the desired amine nucleophile (1.5 equiv.).

  • Thermal Shift: Elevate the temperature to 80 °C.

    • Rationale: CPME's boiling point of 106 °C safely accommodates this elevated temperature without solvent reflux loss or the need for sealed pressure tubes.

  • Self-Validation Check: Monitor the reaction via LC-MS. The mass shift from the Boc-carbamate intermediate to the final transamidated product indicates completion (typically 4–7 hours).

  • Workup: Cool the mixture to room temperature and wash directly with water. CPME's ultra-low water solubility (1.1%) ensures that the highly polar transamidated product remains entirely in the organic phase, preventing yield loss.

Process Workflow Visualization

G Start Benzofuran Methanamine Functionalization SolventEval Solvent Evaluation (Green Chemistry) Start->SolventEval Traditional Traditional Solvents (THF, DCM, DMF) High Toxicity SolventEval->Traditional Reject Optimized Optimized Solvents (2-MeTHF, CPME) Eco-Friendly SolventEval->Optimized Select Amidation Amidation & Coupling (2-MeTHF) Optimized->Amidation Transamidation Transamidation & C-H Arylation (CPME) Optimized->Transamidation Workup Biphasic Aqueous Workup (Clean Phase Separation) Amidation->Workup Transamidation->Workup Product High-Yield Target Compound (>90% Yield) Workup->Product

Figure 1: Workflow for solvent selection and functionalization of benzofuran methanamines.

References

  • [1] Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. National Institutes of Health (NIH) / PMC. Available at:

  • [3] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available at:

  • [2] Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. ResearchGate. Available at:

Sources

Application Note: Chemoselective Reductive Amination of (5-Nitro-1-benzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Context

(5-Nitro-1-benzofuran-2-yl)methanamine (CAS: 165735-65-9) is a highly valuable primary amine building block frequently utilized in the synthesis of benzofuran-containing therapeutics, including analogues of the antiarrhythmic drugs amiodarone and dronedarone.

When elaborating this scaffold via reductive amination (coupling the primary amine with an aldehyde or ketone to form a secondary or tertiary amine), chemists face a critical chemoselectivity challenge: the 5-nitro group is highly susceptible to reduction . Utilizing standard, aggressive reducing conditions (e.g., catalytic hydrogenation with Pd/C, or harsh hydrides) will inadvertently reduce the nitro group to an aniline derivative, leading to complex mixtures, dialkylation at the newly formed aniline, or polymerization. This application note details a field-proven, self-validating protocol utilizing Sodium Triacetoxyborohydride (STAB) to achieve precise chemoselectivity.

Mechanistic Rationale & Reagent Selection (E-E-A-T)

Reductive amination is a two-step tandem process: the condensation of the amine and carbonyl to form a transient imine/iminium intermediate, followed by the in situ reduction of the C=N bond. To successfully utilize (5-Nitro-1-benzofuran-2-yl)methanamine, the chosen hydride source must rapidly reduce the iminium ion while remaining completely inert to the highly reactive nitroarene moiety [1].

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) — The Gold Standard: STAB is a mild hydride donor. The three electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydride bond, significantly dampening its reactivity compared to Sodium Borohydride (NaBH4). This stabilization allows STAB to selectively target protonated imines at ambient temperatures without touching nitro groups, cyano groups, or unactivated ketones [2].

  • Sodium Cyanoborohydride (NaCNBH3) — The Alternative: While also chemoselective and tolerant of nitro groups, NaCNBH3 is highly toxic, generates hazardous hydrogen cyanide (HCN) gas under acidic conditions, and exhibits sluggish kinetics with sterically hindered ketones.

  • Catalytic Hydrogenation (H2, Pd/C) — Contraindicated: Molecular hydrogen over palladium will rapidly and quantitatively reduce the 5-nitrobenzofuran core to a 5-aminobenzofuran, destroying the target molecule's integrity.

Reaction Pathway Visualization

G Amine (5-Nitro-1-benzofuran-2-yl)methanamine (Primary Amine) Imine Imine / Iminium Intermediate Amine->Imine Condensation (-H2O) Carbonyl Aldehyde / Ketone Carbonyl->Imine Condensation (-H2O) Target Target Secondary Amine (Nitro Group Intact) Imine->Target STAB (NaBH(OAc)3) Chemoselective Reduction SideProduct Aniline Derivative (Nitro Reduced - Undesired) Imine->SideProduct H2, Pd/C or NaBH4 Non-selective Reduction

Chemoselective vs. non-selective reduction pathways for (5-Nitro-1-benzofuran-2-yl)methanamine.

Quantitative Comparison of Reducing Agents

The following table summarizes the empirical outcomes when applying various reductive amination conditions to 5-nitrobenzofuran derivatives.

Reducing AgentTypical Yield (Target)Nitro Reduction (%)Toxicity & Handling ProfileRecommendation
STAB (NaBH(OAc)3) 85 - 95%< 1%Mild irritant, moisture sensitiveOptimal / Gold Standard
NaCNBH3 70 - 85%< 1%Highly toxic, generates HCN gasAlternative (Requires strict safety)
NaBH4 (Stepwise) 40 - 60%10 - 30%Corrosive, reacts violently with acidNot recommended
H2, Pd/C 0%> 95%Pyrophoric catalyst, flammable gasContraindicated

Experimental Protocol: Direct Reductive Amination

This methodology is designed as a self-validating system . The causality behind each operational choice is explicitly stated so researchers can intelligently adapt the protocol for various carbonyl electrophiles.

Materials & Reagents
  • (5-Nitro-1-benzofuran-2-yl)methanamine (1.0 equiv, Limiting Reagent)

  • Carbonyl Compound (1.05 equiv for aldehydes; 1.5 equiv for ketones)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv for aldehydes; 2.0 equiv for ketones)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Glacial Acetic Acid (AcOH) (1.0 equiv — Substrate dependent)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve (5-Nitro-1-benzofuran-2-yl)methanamine (1.0 mmol) and the carbonyl compound in anhydrous DCE (10 mL, yielding a 0.1 M concentration).

  • Causality: DCE is the preferred solvent over Tetrahydrofuran (THF) because STAB exhibits superior solubility and faster reaction kinetics in halogenated solvents [1]. Anhydrous conditions are critical to prevent the premature hydrolysis of the STAB reagent.

Step 2: Acid Catalysis (If Applicable)

  • Action: If coupling with a ketone, add glacial acetic acid (1.0 mmol). If coupling with an unhindered aldehyde, omit the acid.

  • Causality: Ketones are less electrophilic than aldehydes. Acetic acid lowers the pH just enough to accelerate the formation of the iminium ion—which is the actual species reduced by STAB—without degrading the starting materials [2].

Step 3: Addition of the Reducing Agent

  • Action: Add solid STAB (1.5 – 2.0 mmol) portion-wise over 5 minutes at 0 °C to 25 °C.

  • Causality: Portion-wise addition mitigates any mild exotherms. Because STAB is a stable, free-flowing powder, it does not require pre-dissolution and can be added directly to the stirring reaction.

Step 4: Reaction Monitoring & In-Process Validation

  • Action: Stir the reaction at room temperature for 2 to 12 hours. Monitor the reaction progress via LC-MS.

  • Self-Validation Check: To confirm chemoselectivity, analyze the LC-MS spectra for the target mass

    
    . If a mass of 
    
    
    
    appears, it indicates the undesired reduction of the nitro group to an amine (loss of two oxygen atoms, gain of two protons). Under these STAB conditions, the
    
    
    Da mass should be strictly absent, validating the integrity of the protocol.

Step 5: Quenching and Workup

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes.

  • Causality: The basic quench neutralizes the acetic acid, safely hydrolyzes unreacted STAB (releasing harmless hydrogen gas), and ensures the newly formed secondary/tertiary amine product is in its free-base form, maximizing extraction efficiency.

Step 6: Isolation

  • Action: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc with 1% Triethylamine).

  • Causality: The addition of 1% Triethylamine to the chromatography eluent prevents the secondary amine product from streaking on the acidic silica gel, ensuring sharp peaks and high isolated yields.

Troubleshooting Common Liabilities

  • Liability 1: Dialkylation (Over-reaction). When reacting the primary amine with a highly unhindered aliphatic aldehyde, the resulting secondary amine may react with a second equivalent of aldehyde to form an unwanted tertiary amine.

    • Solution: Strictly control the stoichiometry to a 1.00 : 0.95 ratio of Amine : Aldehyde. Alternatively, adopt a stepwise indirect reductive amination: pre-form the imine in methanol with 4Å molecular sieves for 4 hours, then reduce with NaBH4 at 0 °C [1].

  • Liability 2: Sluggish Reaction with Sterically Hindered Ketones.

    • Solution: Add a Lewis acid, such as Titanium(IV) isopropoxide (Ti(O-iPr)4) (1.0 equiv), to forcefully drive imine formation prior to the addition of STAB.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.[Link]

Sources

Application Notes & Protocols: Harnessing Click Chemistry for the Functionalization of 5-Nitro-benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

The 5-nitro-benzofuran framework is a well-established "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its derivatives have demonstrated a broad spectrum of potent biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The nitro group, in particular, is a key pharmacophore in many of these compounds, contributing to their unique electronic and biological properties.[6] However, the exploration of the chemical space around this core has often been limited by the constraints of traditional synthetic methodologies.

Enter "click chemistry," a concept introduced by K.B. Sharpless that has revolutionized molecular synthesis.[7][8][9][10] These reactions are characterized by their high efficiency, simplicity, stereospecificity, and broad functional group tolerance.[7][8][11] The most prominent among these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[7][9] For biological applications where copper toxicity is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative.[8][12]

This guide provides detailed application notes and protocols for the strategic application of click chemistry to the 5-nitro-benzofuran scaffold. We will explore the synthesis of click-ready 5-nitro-benzofuran precursors and their subsequent ligation to various molecular partners, thereby unlocking new avenues for drug discovery, bioconjugation, and materials science.

Strategic Considerations for Applying Click Chemistry to 5-Nitro-benzofurans

The successful application of click chemistry to the 5-nitro-benzofuran scaffold hinges on the strategic introduction of either an azide or a terminal alkyne functionality onto the benzofuran core. The choice of which "click handle" to install on the benzofuran and which on the ligation partner depends on the overall synthetic strategy and the commercial availability of starting materials.

Key Synthetic Approaches for Precursor Synthesis:

  • Functionalization at the 2-position: The 2-position of the benzofuran ring is often amenable to functionalization. For instance, a 2-carboxy-5-nitro-benzofuran can be converted to an alcohol, which can then be transformed into an azide or alkyne.

  • Functionalization of substituents on the benzene ring: If the 5-nitro-benzofuran scaffold bears other functional groups, such as a hydroxyl or an amino group, these can be readily converted to click handles.

Experimental Protocols

Protocol 1: Synthesis of a 2-Azidomethyl-5-nitro-benzofuran Precursor

This protocol outlines a general procedure for the synthesis of a 5-nitro-benzofuran derivative bearing an azide functionality, a key precursor for CuAAC and SPAAC reactions.

Workflow Diagram:

Protocol 1 Workflow A 2-Hydroxymethyl- 5-nitro-benzofuran B Mesylation A->B MsCl, Et3N, DCM C 2-(Mesyloxymethyl)- 5-nitro-benzofuran B->C D Azide Substitution C->D NaN3, DMF E 2-Azidomethyl- 5-nitro-benzofuran D->E

Caption: Synthesis of 2-Azidomethyl-5-nitro-benzofuran.

Materials:

  • 2-Hydroxymethyl-5-nitro-benzofuran

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Mesylation:

    • Dissolve 2-hydroxymethyl-5-nitro-benzofuran (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(mesyloxymethyl)-5-nitro-benzofuran. This intermediate is often used in the next step without further purification.

  • Azide Substitution:

    • Dissolve the crude 2-(mesyloxymethyl)-5-nitro-benzofuran in DMF.

    • Add sodium azide (3.0 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2-azidomethyl-5-nitro-benzofuran.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Azidomethyl-5-nitro-benzofuran

This protocol describes the "clicking" of the synthesized 2-azidomethyl-5-nitro-benzofuran with a terminal alkyne-containing molecule.

Workflow Diagram:

Protocol 2 Workflow A 2-Azidomethyl-5-nitro-benzofuran E Reaction Mixture A->E B Terminal Alkyne B->E C CuSO4·5H2O, Sodium Ascorbate C->E D Solvent (e.g., t-BuOH/H2O) D->E F Purification E->F G 5-Nitro-benzofuran-triazole Product F->G

Caption: CuAAC reaction with 2-Azidomethyl-5-nitro-benzofuran.

Materials:

  • 2-Azidomethyl-5-nitro-benzofuran

  • Terminal alkyne of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve 2-azidomethyl-5-nitro-benzofuran (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative of 5-nitro-benzofuran.

Quantitative Data Summary:

Reaction StepReactantProductTypical Yield
Protocol 1 2-Hydroxymethyl-5-nitro-benzofuran2-Azidomethyl-5-nitro-benzofuran75-90% (over 2 steps)
Protocol 2 2-Azidomethyl-5-nitro-benzofuran5-Nitro-benzofuran-triazole>90%
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol provides a general method for conjugating the 2-azidomethyl-5-nitro-benzofuran to a biomolecule functionalized with a strained alkyne (e.g., DBCO). This copper-free method is ideal for applications in biological systems.[8][12]

Workflow Diagram:

Protocol 3 Workflow A DBCO-functionalized Biomolecule D Incubation A->D B 2-Azidomethyl-5-nitro-benzofuran B->D C Physiological Buffer (e.g., PBS) C->D E Purification (e.g., SEC) D->E F 5-Nitro-benzofuran-Biomolecule Conjugate E->F

Caption: SPAAC bioconjugation workflow.

Materials:

  • DBCO-functionalized biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • 2-Azidomethyl-5-nitro-benzofuran, dissolved in a biocompatible solvent like DMSO

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) column or other appropriate purification system for the biomolecule

Procedure:

  • To a solution of the DBCO-functionalized biomolecule in PBS, add a solution of 2-azidomethyl-5-nitro-benzofuran in DMSO. The final concentration of DMSO should typically be kept below 5% (v/v) to avoid denaturation of the biomolecule. A 5-10 fold molar excess of the benzofuran azide is generally recommended.

  • Gently mix the reaction and incubate at room temperature or 37 °C for 2-12 hours. The optimal reaction time will depend on the specific biomolecule and the concentrations of the reactants.

  • Monitor the conjugation efficiency using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Upon completion, remove the excess unreacted 2-azidomethyl-5-nitro-benzofuran and other small molecules by size-exclusion chromatography, dialysis, or spin filtration.

  • Characterize the final conjugate to determine the degree of labeling and confirm the integrity of the biomolecule.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the use of standard analytical techniques at each stage.

  • TLC and LC-MS: These techniques are crucial for monitoring reaction progress and confirming the formation of the desired products in Protocols 1 and 2. The appearance of a new spot on the TLC plate with a different Rf value or a new peak in the LC-MS chromatogram with the expected mass-to-charge ratio provides strong evidence of a successful reaction.

  • NMR and HRMS: For unambiguous structure elucidation of the synthesized precursors and final triazole products, ¹H and ¹³C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable.

  • SDS-PAGE and Mass Spectrometry: In the case of bioconjugation (Protocol 3), a shift in the band on an SDS-PAGE gel and an increase in the molecular weight observed by mass spectrometry will confirm the successful covalent attachment of the 5-nitro-benzofuran moiety to the biomolecule.

Conclusion and Future Directions

The strategic application of click chemistry to the 5-nitro-benzofuran scaffold provides a powerful and versatile platform for the rapid generation of novel molecular entities. The protocols outlined in this guide offer a starting point for researchers to explore a wide range of applications, from the development of new therapeutic agents to the creation of advanced biomaterials. The modular nature of click chemistry allows for the facile introduction of diverse functionalities, enabling the fine-tuning of physicochemical and biological properties.[7][13] Future work could involve the development of one-pot multi-component reactions involving 5-nitro-benzofuran precursors, further streamlining the synthesis of complex molecules. Additionally, the exploration of other click reactions, such as the inverse-electron-demand Diels-Alder reaction, could provide complementary strategies for the functionalization of this important heterocyclic system.

References

  • Mechanistic Insights into Heterocyclic Diels–Alder Reactivity and Selectivity. (2026).
  • A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights.
  • What is Click Chemistry? An Introduction. (n.d.). Merck Millipore.
  • Mechanistic Study in Click Reactions by Using (N-Heterocyclic carbene)Copper(I) Complexes: Anionic Effects. (2018).
  • Mechanistic applications of click chemistry for pharmaceutical drug discovery and drug delivery. (2017). PubMed.
  • Protocols - baseclick GmbH. (n.d.). baseclick GmbH.
  • A Recent Concept of Importance: Click Chemistry. (n.d.). Source not specified.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Cuestiones de Fisioterapia.
  • An In-depth Technical Guide to CuAAC and SPAAC for 4-Azidophenol Bioconjug
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.). Source not specified.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Click chemistry. (n.d.). Wikipedia.
  • Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. (2001).
  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. (2004). Illinois Chemistry.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PMC.
  • Click Chemistry and Its Applications in Medicinal Chemical Synthesis. (2022). BOC Sciences.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Overview of Copper-Free Click Chemistry. (n.d.). ChemPep.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025). Source not specified.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology - Jena Bioscience.
  • Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... (n.d.).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.
  • Natural source, bioactivity and synthesis of benzofuran deriv

Sources

Bioassay protocols for testing (5-Nitro-1-benzofuran-2-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioassay Protocols for Evaluating (5-Nitro-1-benzofuran-2-yl)methanamine Derivatives

Executive Summary

The (5-Nitro-1-benzofuran-2-yl)methanamine scaffold is a highly privileged building block in modern medicinal chemistry. Featuring an electron-withdrawing 5-nitro group and a versatile primary amine at the C2 position, this core structure is widely utilized to synthesize hydrazones, amides, and ureas. Recent literature highlights the profound efficacy of these derivatives as dual-action therapeutics: they act as potent1 like VEGFR-2 and EGFR in cancer models, while simultaneously functioning as2[1][2].

Because these compounds exhibit polypharmacology, standard single-assay screening is insufficient. This guide outlines a rigorous, self-validating, multi-tiered bioassay framework designed to decode the structure-activity relationships (SAR) and mechanistic causality of (5-Nitro-1-benzofuran-2-yl)methanamine derivatives.

Mechanistic Rationale & Target Biology

To design an effective testing protocol, one must understand the causality behind the molecule's biological interactions:

  • Anti-Cancer Causality (The C2 Linker): The functionalization of the methanamine group (e.g., into a hydrazone) creates a spatial geometry that fits seamlessly into the ATP-binding pocket of RTKs. By inhibiting VEGFR-2 and EGFR, the compounds block downstream PI3K/AKT signaling, ultimately inducing G0/G1 cell cycle arrest and apoptosis in breast cancer models[1].

  • Antimicrobial Causality (The C5 Nitro Group): The 5-nitro moiety is a known redox-active pharmacophore. In bacterial cells, specific nitroreductases reduce the nitro group into highly reactive nitroso and hydroxylamine intermediates, causing catastrophic DNA damage and bacterial cell death[2][3].

Protocol 1: Phenotypic Cytotoxicity & Apoptosis Profiling (MCF-7)

Objective: Determine the half-maximal inhibitory concentration (


) and validate the mechanism of cell death in MCF-7 human breast cancer cells.
Causality & Design Choice:  MCF-7 cells are utilized because they overexpress the targeted RTKs, providing a highly sensitive phenotypic readout for kinase inhibition. We utilize Annexin V-FITC/PI staining because it differentiates true programmed cell death (apoptosis) from non-specific chemical necrosis, proving target-specific efficacy.

Self-Validating Quality Control:

  • Negative Control: 0.1% DMSO (Vehicle) to establish baseline viability.

  • Positive Control: Staurosporine (1 µM) to validate the Annexin V apoptosis gating.

Step-by-Step Workflow:

  • Cell Seeding: Culture MCF-7 cells in DMEM supplemented with 10% FBS. Seed at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Prepare a 10 mM stock of the benzofuran derivative in DMSO. Perform a 1:3 serial dilution to create a 7-point concentration curve (e.g., 0.1 µM to 100 µM). Treat cells for 48 hours.

  • Viability Readout (MTT Assay): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm to calculate the

    
    .
    
  • Apoptosis Validation: Harvest cells treated at the calculated

    
     concentration. Wash with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark. Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
    

Protocol 2: Cell-Free RTK Inhibition Assay (VEGFR-2 & EGFR)

Objective: Quantify direct enzymatic inhibition to prove that the cytotoxicity observed in Protocol 1 is caused by target engagement. Causality & Design Choice: Phenotypic death can occur via off-target toxicity. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cell-free assay isolates the kinase, proving that the benzofuran derivative directly competes with ATP at the active site[1].

Self-Validating Quality Control:

  • Reference Standards: Sunitinib (for VEGFR-2) and Erlotinib (for EGFR) must be run in parallel to benchmark the derivative's potency.

Step-by-Step Workflow:

  • Reagent Preparation: Reconstitute recombinant human VEGFR-2 and EGFR kinases in assay buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20, pH 7.4).
    
  • Inhibitor Pre-incubation: Add 5 µL of the diluted benzofuran derivative to a 384-well microplate. Add 10 µL of the kinase solution. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (optimized to the

    
     of ATP for each kinase) conjugated with a fluorophore.
    
  • Detection: Incubate for 60 minutes. Add 10 µL of TR-FRET detection antibody (Europium-labeled). Read the plate on a microplate reader (Excitation: 320 nm, Emission: 615 nm / 665 nm). Calculate the FRET ratio to determine kinase activity and extract the

    
    .
    

Protocol 3: Antimicrobial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) against bacterial strains. Causality & Design Choice: To evaluate the nitroreductase-activated prodrug potential of the 5-nitro group, testing against susceptible strains like Enterococcus faecalis is required[2]. Broth microdilution is chosen over agar diffusion as it provides precise, quantitative MIC values necessary for SAR optimization.

Self-Validating Quality Control:

  • Positive Control: Ciprofloxacin (broad-spectrum standard).

  • Sterility Control: Uninoculated broth to ensure no contamination.

Step-by-Step Workflow:

  • Inoculum Preparation: Grow E. faecalis overnight. Adjust the bacterial suspension in Mueller-Hinton (MH) broth to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100.
    
  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the benzofuran derivative in MH broth (ranging from 128 µg/mL to 0.25 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL). Incubate at 37°C for 18-24 hours.

  • MIC Determination: Add 10 µL of Resazurin dye (0.015%) to each well. Incubate for 2 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.

Quantitative Data Presentation

Below is a standardized template for summarizing the multi-assay validation data of synthesized (5-Nitro-1-benzofuran-2-yl)methanamine derivatives. (Note: Values represent expected benchmarks based on literature analogs)[1][2].

Compound IDC2-Methanamine SubstitutionMCF-7 Cytotoxicity (

, µM)
VEGFR-2 Inhibition (

, µM)
EGFR Inhibition (

, µM)
E. faecalis MIC (µg/mL)
Derivative 3a Simple Phenyl Hydrazone15.42 ± 1.212.50 ± 0.818.20 ± 1.150.0
Derivative 3b 3,5-Dimethoxyphenyl8.15 ± 0.66.10 ± 0.49.45 ± 0.725.0
Derivative 3k 4-(Trifluoromethyl)phenyl4.21 ± 0.3 2.86 ± 0.2 5.29 ± 0.4 25.0
Sunitinib ControlN/A0.05 ± 0.01N/AN/A
Ciprofloxacin ControlN/AN/AN/A1.0

Mandatory Visualization: Mechanism of Action

MOA cluster_cancer Mammalian Cell Anti-Cancer Mechanism cluster_bacteria Bacterial Antimicrobial Mechanism Compound (5-Nitro-1-benzofuran-2-yl)methanamine Derivatives Receptors VEGFR-2 / EGFR (Receptor Tyrosine Kinases) Compound->Receptors Inhibits (ATP-competitive) Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Prodrug Activation Pathways PI3K/AKT & MAPK/ERK Signaling Cascades Receptors->Pathways Activates Apoptosis G0/G1 Arrest & Apoptosis Induction Receptors->Apoptosis Inhibition Leads to Proliferation Tumor Proliferation & Angiogenesis Pathways->Proliferation Promotes ROS Reactive Nitrogen Species & DNA Damage Nitroreductase->ROS Reduces NO2 Death Bacterial Cell Death ROS->Death Causes

Figure 1: Dual mechanism of action for (5-Nitro-1-benzofuran-2-yl)methanamine derivatives.

References

1.[1] Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR). Source: PubMed / NIH. [Link] 2.[2] Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Source: Cuestiones de Fisioterapia. [Link] 3.[3] New Benzofuran Derivatives as an Antioxidant Agent. Source: PMC / NIH. [Link] 4.[4] A critical review on synthetic pathway of benzofurans. Source: Journal of Pharma Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (5-Nitro-1-benzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of (5-Nitro-1-benzofuran-2-yl)methanamine . The fundamental challenge in this synthetic pathway is achieving the chemoselective reduction of a C2-nitrile or C2-carboxamide to a primary amine without compromising the highly sensitive C5-nitro group[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Below, you will find mechanistic insights, self-validating protocols, and targeted FAQs to help you troubleshoot and maximize your reaction yield.

Module 1: Mechanistic Insights & Reagent Selection (FAQ)

Q: Why do standard reduction methods fail to produce (5-Nitro-1-benzofuran-2-yl)methanamine? A: Standard catalytic hydrogenation (Pd/C + H₂) or strong nucleophilic hydrides (like LiAlH₄) are highly reactive toward nitroarenes. If applied to 5-nitrobenzofuran-2-carbonitrile, these reagents will rapidly reduce the C5-nitro group to an aniline derivative, yielding (5-amino-1-benzofuran-2-yl)methanamine. This results in a total loss of the target molecule.

Q: What is the mechanistic rationale for using Borane (BH₃) to achieve chemoselectivity? A: Borane is an electrophilic reducing agent. It selectively coordinates to the electron-rich nitrogen of the nitrile (or oxygen of an amide) to initiate hydride transfer[2]. Conversely, the C5-nitro group is strongly electron-withdrawing and electron-deficient. Because of this electronic deficiency, the nitro group cannot form the necessary Lewis acid-base complex with boron. Normally, boranes are inert towards nitro groups due to this weakly polarized boron-hydrogen interaction[3], allowing the nitrile to be reduced with exquisite selectivity[4].

Q: Are there alternative aprotic conditions if Borane-THF is unavailable? A: Yes. A combination of Sodium Borohydride (NaBH₄) and a Lewis acid (such as BF₃·OEt₂) in THF can generate reactive borane species in situ. This system has been proven highly effective for the selective reduction of nitriles in the presence of aromatic nitro groups[1].

Module 2: Quantitative Data & Reagent Comparison

To assist in your experimental design, the following table summarizes the expected outcomes when applying various reducing agents to the 5-nitrobenzofuran-2-carbonitrile precursor.

Reducing AgentMechanism TypeNitrile/Amide ReductionNitro Group PreservationTypical Target YieldRecommendation
Pd/C + H₂ Catalytic HydrogenationYesNo (Reduces to -NH₂)0%Avoid
LiAlH₄ Nucleophilic HydrideYesNo (Reduces to azo/-NH₂)0%Avoid
NaBH₄ (alone) Mild Nucleophilic HydrideNoYes0% (No reaction)Avoid
BH₃·THF Electrophilic HydrideYesYes75–85%Highly Recommended
NaBH₄ + BF₃·OEt₂ Electrophilic (in situ BH₃)YesYes70–80%Recommended Alternative
Module 3: Validated Experimental Protocol

The following methodology utilizes BH₃·THF and is designed as a self-validating system to ensure high-yield isolation of the free amine.

Chemoselective Reduction of 5-Nitrobenzofuran-2-carbonitrile

  • Substrate Preparation: Charge a flame-dried, argon-purged flask with 5-nitrobenzofuran-2-carbonitrile (1.0 eq) and anhydrous THF (to reach 0.2 M concentration). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophilic Reduction: Dropwise add a 1.0 M solution of BH₃·THF (3.0 eq) over 15 minutes.

    • Causality: Slow addition prevents exothermic spikes. Excess heat can provide the activation energy required for undesired nitro-group reduction[3].

  • Thermal Activation: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 6 hours.

    • Validation Checkpoint: Aliquot a 50 µL sample, quench with MeOH, and analyze via TLC (Hexane/EtOAc 1:1). The starting material spot must be completely consumed before proceeding.

  • Complex Cleavage (Critical Step): Cool the flask to 0 °C. Cautiously add Methanol dropwise until effervescence (H₂ gas) ceases. Add 1.0 M aqueous HCl (5.0 eq) and reflux the mixture for 1 hour.

    • Causality: Borane strongly coordinates to the newly formed primary amine. Acidic reflux is mandatory to hydrolyze the stable B-N bond and liberate the amine hydrochloride[2].

  • Isolation: Cool to room temperature. Extract the aqueous layer with diethyl ether (2x) to remove non-basic impurities. Basify the aqueous layer to pH 11 using 2.0 M NaOH. Extract the basic aqueous layer with Dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure (5-Nitro-1-benzofuran-2-yl)methanamine.

Module 4: Troubleshooting Specific Experimental Issues (FAQ)

Q: My LC-MS shows a mass [M+14]⁺ corresponding to an amine-borane complex. How do I isolate the free amine? A: This indicates incomplete quenching during Step 4. Room temperature quenching with methanol is insufficient to break the strong coordinate covalent B-N bond. You must reflux the reaction mixture with methanolic HCl for at least 1 hour to fully hydrolyze the complex and release the free amine.

Q: I am observing the formation of (5-amino-1-benzofuran-2-yl)methanamine. What caused this over-reduction? A: Over-reduction with borane typically occurs due to two factors: excessively high reflux temperatures or the presence of transition metal impurities in the reaction vessel (which can catalyze nitro reduction). Ensure your glassware is strictly acid-washed and monitor the internal temperature so it does not exceed 65 °C.

Q: Can I use NaBH₄ alone in methanol to save costs? A: No. NaBH₄ alone is a mild nucleophilic hydride and is not electrophilic enough to reduce a nitrile or amide. The reaction will stall, leaving the starting material unreacted. You must add a Lewis acid (like BF₃·OEt₂) to generate the active electrophilic species[1].

Module 5: Reaction Pathway Visualization

G Start Starting Material: 5-Nitrobenzofuran-2-carbonitrile Decision Select Reducing Agent Start->Decision Path1 LiAlH4 or Pd/C + H2 (Nucleophilic / Catalytic) Decision->Path1 Standard Path2 BH3·THF or NaBH4/BF3·OEt2 (Electrophilic) Decision->Path2 Optimized Result1 Failure: Nitro reduced to Aniline Path1->Result1 Result2 Success: Selective Nitrile Reduction Path2->Result2 Target Target Molecule: (5-Nitro-1-benzofuran-2-yl)methanamine Result2->Target

Chemoselective reduction pathway for (5-Nitro-1-benzofuran-2-yl)methanamine synthesis.

References
  • A Dual Site Catalyst for Mild, Selective Nitrile Reduction. PMC (nih.gov). 4

  • Chemoselective reduction of aromatic nitro compounds using simple borane-THF. JRF Global. 3

  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein Journals. 2

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. 1

Sources

Technical Support Center: Troubleshooting (5-Nitro-1-benzofuran-2-yl)methanamine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting guide for (5-Nitro-1-benzofuran-2-yl)methanamine . As a Senior Application Scientist, I have designed this resource to help researchers, formulation scientists, and drug development professionals overcome the unique physicochemical hurdles associated with this compound.

Rather than relying on trial and error, this guide deconstructs the thermodynamic and kinetic barriers to solvation, providing field-proven, self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Mechanistic Root Cause Analysis: Why is it Insoluble?

To effectively solubilize (5-Nitro-1-benzofuran-2-yl)methanamine, we must first understand the molecular forces driving its precipitation:

  • High Crystal Lattice Energy (The Benzofuran Core): The planar, highly conjugated benzofuran ring promotes intense

    
     stacking in the solid state. Overcoming this lattice energy requires a solvent with a strong hydrogen-bond-accepting capacity.
    
  • Dipole-Hydrophobicity Conflict (The 5-Nitro Group): While the nitro group is highly polar and electron-withdrawing, it does not act as a strong hydrogen-bond donor. Instead, it increases the molecular dipole without significantly enhancing aqueous hydration, often leading to poor solvation in purely aqueous media.

  • Ionizable Handle (The Methanamine Group): The primary amine is the only functional group capable of ionization (estimated

    
    ). However, the electron-withdrawing nature of the nitro group slightly attenuates this basicity compared to aliphatic amines. At physiological pH (7.4), the free base solubility remains critically low unless formulated correctly.
    

Troubleshooting FAQs & Logical Workflows

Q1: I am trying to dissolve the free base in a pH 7.4 aqueous buffer for an in vitro assay, but it immediately precipitates. What is the best approach?

A: The free base of this compound has negligible aqueous solubility. You must force ionization. The most robust approach is Salt Formation . By converting the free base to a hydrochloride or mesylate salt, you lower the pH of the dissolving microenvironment and disrupt the planar crystal lattice. If you must use the free base, pre-dissolve it in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) before dilution, which has been proven effective for benzofuran-methanamine derivatives .

Q2: Even as a hydrochloride salt, I observe "crashing out" when diluting my 10 mM DMSO stock into cell culture media. Why?

A: You are experiencing Solvent-Shift Precipitation . When a DMSO stock is diluted into aqueous media, the DMSO diffuses into the bulk water faster than the hydrophobic benzofuran core can be solvated by water molecules. This creates a state of supersaturation, leading to rapid nucleation. Mitigation: Introduce a co-solvent transition state. Pre-dilute your DMSO stock with a surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG400) before adding it to the media. Alternatively, utilize cyclodextrin complexation .

Q3: How do I prepare a stable formulation for in vivo (IV/PO) dosing in mice?

A: For in vivo dosing, you cannot rely on high concentrations of DMSO due to toxicity. The gold standard for planar, hydrophobic molecules like this is Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
complexation. The hydrophobic benzofuran cavity inserts into the cyclodextrin torus, while the protonated methanamine remains exposed to the aqueous environment, massively increasing apparent solubility .

G Start Precipitation Detected CheckForm Assess API Form Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt Form CheckForm->Salt MakeSalt Perform Salt Screening (e.g., HCl, Mesylate) FreeBase->MakeSalt CheckMedia Check Assay Media (DMSO Shift?) Salt->CheckMedia AddCosolvent Add Co-solvents (NMP, PEG400) CheckMedia->AddCosolvent Minor (<1% DMSO) AddCD Use Cyclodextrins (HP-β-CD) CheckMedia->AddCD Severe (>1% DMSO)

Logical decision tree for troubleshooting (5-Nitro-1-benzofuran-2-yl)methanamine solubility.

Self-Validating Experimental Protocols

To ensure data integrity, every formulation must be analytically verified. Never assume nominal concentration equals actual dissolved concentration.

Protocol A: Hydrochloride Salt Generation

Causality: Using a strong acid (


) ensures complete protonation of the methanamine (

rule), maximizing the thermodynamic drive for salt crystallization.
  • Dissolution: Weigh 500 mg of (5-Nitro-1-benzofuran-2-yl)methanamine free base. Suspend in 10 mL of Isopropanol (IPA). Heat to 60°C under continuous stirring until fully dissolved.

  • Acidification: Slowly add 1.1 molar equivalents of 37% aqueous HCl dropwise. Self-Validation: The solution should exhibit a slight color shift, and the pH (checked via aliquot on pH paper) should drop below 3.0.

  • Crystallization: Remove from heat. Slowly add 15 mL of Methyl tert-butyl ether (MTBE) as an anti-solvent. Stir at room temperature for 2 hours, then cool to 4°C overnight to maximize yield.

  • Isolation: Filter the precipitate under vacuum. Wash with cold MTBE (2 x 5 mL). Dry in a vacuum oven at 40°C for 24 hours.

  • Validation: Confirm salt stoichiometry via HPLC-UV and crystallinity via Differential Scanning Calorimetry (DSC).

Protocol B: HP- -CD Inclusion Complexation for Aqueous Assays

Causality: Complexation is an equilibrium process. By lowering the pH to 4.5, we ensure the amine is protonated, increasing baseline solubility and allowing the cyclodextrin to efficiently encapsulate the lipophilic benzofuran tail.

G Step1 Weigh API & HP-β-CD Step2 Stir in Buffer (pH 4.5) Step1->Step2 Step3 Equilibrate 24h at 25°C Step2->Step3 Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 Quantify via HPLC-UV Step4->Step5

Step-by-step experimental workflow for preparing HP-β-CD inclusion complexes.

  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in 50 mM Acetate buffer (pH 4.5).
    
  • Addition: Add an excess amount of (5-Nitro-1-benzofuran-2-yl)methanamine (e.g., 5 mg/mL nominal) to the cyclodextrin solution.

  • Equilibration: Vortex vigorously for 2 minutes. Place on an orbital shaker at 25°C for 24 hours. Crucial: Equilibrium takes time; rushing this step results in incomplete complexation.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, undissolved API.

  • Self-Validation (Critical): Dilute the filtrate 1:100 in mobile phase and quantify the exact concentration using a validated HPLC-UV method against a standard curve. Use this actual concentration for your downstream dosing calculations.

Quantitative Data & Excipient Matrices

Table 1: Physicochemical Parameters & Solvation Impact

ParameterEstimated ValueImpact on Solubility / Formulation Strategy
Molecular Weight 192.17 g/mol Small molecule; favorable for cyclodextrin cavity insertion.
LogP (Neutral) ~ 2.1 - 2.5Highly lipophilic core; requires co-solvents or complexation for aqueous media.

(Amine)
~ 8.5 - 9.0Basic; solubility increases exponentially below pH 6.0. Salt formation is highly viable.
H-Bond Donors 2 (from

)
Moderate interaction with water; hindered by the dominant hydrophobic bulk.
H-Bond Acceptors 4 (Nitro + Furan)Can interact with protic solvents (e.g., alcohols, water) if lattice energy is broken.

Table 2: Excipient Selection Matrix for (5-Nitro-1-benzofuran-2-yl)methanamine

Excipient / SolventCategoryRecommended Max Conc. (In Vitro)Recommended Max Conc. (In Vivo)Efficacy for this API
DMSO Polar Aprotic0.1% - 0.5%< 5%Excellent for stocks; high risk of solvent-shift precipitation upon dilution.
NMP Polar Aprotic0.1%< 5%Superior to DMSO for planar benzofurans.
PEG400 Co-solvent1% - 2%20% - 30%Good; helps bridge the polarity gap during aqueous dilution.
Tween-80 Surfactant0.01% - 0.1%1% - 5%Moderate; forms micelles to trap the hydrophobic core.
HP-

-CD
Complexing Agent1% - 5%10% - 20%Optimal ; physically shields the planar, hydrophobic structure from water.

References

  • Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives Source: ResearchGate URL:[Link]

  • Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider? Source: Appconnect / Journal of Pharmaceutical Sciences URL:[Link]

  • Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity Source: MDPI URL:[Link]

Technical Support Center: Purification of (5-Nitro-1-benzofuran-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride . This primary amine salt is characterized by a rigid benzofuran core and an electron-withdrawing nitro group, which significantly influences its basicity, solubility profile, and stability.

This guide is designed for research scientists and drug development professionals. It provides field-proven protocols, mechanistic troubleshooting, and FAQs to address specific issues you might encounter during the purification of this compound.

Purification Decision Matrix

PurificationWorkflow Start Crude (5-Nitro-1-benzofuran-2-yl) methanamine HCl Assess Assess Impurity Profile Start->Assess Recryst Recrystallization (Solvent/Anti-solvent) Assess->Recryst Minor organic impurities AcidBase Acid-Base Extraction (Freebasing & Re-salting) Assess->AcidBase Neutral/Acidic impurities Prep Preparative HPLC (Reverse Phase) Assess->Prep Closely related analogues Pure Purified HCl Salt (>99% Purity) Recryst->Pure AcidBase->Pure Prep->Pure

Decision matrix for the purification of benzofuran methanamine HCl salts.

Section 1: Recrystallization (Solvent/Anti-Solvent Method)

Causality & Theory Amine hydrochlorides exhibit high polarity and hydrogen-bonding capacity, making them highly soluble in polar protic solvents (e.g., alcohols) and insoluble in non-polar or moderately polar aprotic solvents (e.g., ethers, ethyl acetate)[1][2]. By dissolving the crude salt in a minimal volume of hot alcohol and slowly introducing an anti-solvent, the dielectric constant of the medium is lowered. This selectively supersaturates the amine hydrochloride, forcing it to crystallize while leaving lipophilic impurities dissolved in the mother liquor[1].

Protocol: Solvent/Anti-Solvent Recrystallization

  • Dissolution : Place the crude (5-Nitro-1-benzofuran-2-yl)methanamine HCl in a round-bottom flask. Add a minimal volume of boiling ethanol (approx. 5-10 mL/g) until complete dissolution is achieved[1].

  • Hot Filtration : If insoluble particulates remain, perform a rapid hot gravity filtration to remove mechanical impurities.

  • Anti-Solvent Addition : While maintaining gentle heating, add diethyl ether or ethyl acetate dropwise until the solution becomes faintly turbid[1][3].

  • Crystallization : Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath (0-4 °C) for 2 hours to maximize crystal formation[1].

  • Isolation : Collect the crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether[1].

  • Drying : Dry the crystals under high vacuum at 40 °C to constant weight.

Troubleshooting Q&A

Q: My compound oiled out instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase rather than a solid. This happens if the solvent mixture's temperature is above the melting point of the solute-solvent matrix, or due to high impurity loads. Solution: Re-dissolve the oil by adding a small amount of the primary solvent (ethanol) and heating. Cool the solution much more slowly. Seeding the solution with a pure crystal of the HCl salt just before the turbidity point provides nucleation sites, forcing crystallization over oiling[1].

Section 2: Acid-Base Extraction (Freebasing and Re-salting)

Causality & Theory Acid-base extraction leverages the pH-dependent ionization of the primary amine. The hydrochloride salt is highly water-soluble. By adjusting the aqueous phase to a pH greater than the amine's pKa (typically >10), the amine is deprotonated into its neutral, lipophilic freebase form. This allows it to partition into an organic solvent, leaving highly polar, acidic, or water-soluble impurities in the aqueous layer[4][5].

Protocol: Freebasing and Re-salting

  • Aqueous Dissolution : Dissolve the crude HCl salt in distilled water[5].

  • Organic Wash (Optional) : Wash the aqueous layer with dichloromethane (DCM) to remove pre-existing neutral organic impurities. Discard the organic layer[4][6].

  • Basification : Cool the aqueous layer in an ice bath. Slowly add 2M NaOH(aq) dropwise while stirring until the pH reaches 10-11. The freebase amine will precipitate or form a cloudy suspension[5][6].

  • Extraction : Extract the aqueous mixture with ethyl acetate (EtOAc) or DCM (3 x 20 mL). Combine the organic layers[4].

  • Drying : Dry the combined organic layers over anhydrous Na₂SO₄, then filter.

  • Re-salting : To the stirring organic filtrate, slowly add a stoichiometric equivalent of anhydrous HCl in dioxane (4M) or HCl in diethyl ether (2M). The purified (5-Nitro-1-benzofuran-2-yl)methanamine HCl will immediately precipitate[1].

  • Isolation : Filter, wash with cold organic solvent, and dry under vacuum.

Troubleshooting Q&A

Q: I am losing product during the aqueous extraction. Why is the yield so low? A: The benzofuran-2-yl methanamine freebase may retain partial solubility in the aqueous phase if the pH is not sufficiently high or if the aqueous volume is too large. Ensure the pH is strictly >10. Additionally, adding sodium chloride to saturate the aqueous layer ("salting out") dramatically decreases the aqueous solubility of the freebase, driving it into the organic phase.

Section 3: Preparative Reverse-Phase HPLC

Causality & Theory For complex mixtures containing closely related structural analogues (e.g., des-nitro or regioisomeric impurities), preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is required. Amines tail heavily on standard silica due to secondary interactions with residual silanols. Therefore, a mobile phase containing an acidic modifier (like 0.1% Trifluoroacetic acid, TFA) is used to maintain the amine in a fully protonated state, ensuring sharp peak shapes and reproducible retention times[7][8].

Table 1: Recommended Preparative HPLC Conditions

ParameterSpecification / Condition
Column C18 Preparative Column (e.g., 19 × 150 mm, 5 µm)[7]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)[8]
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)[8]
Gradient 5% B to 60% B over 30 minutes
Flow Rate 15 - 20 mL/min[7]
Detection UV at 254 nm and 280 nm[7]

Protocol: HPLC Purification and Salt Exchange

  • Injection : Dissolve the crude sample in a minimum volume of Mobile Phase A and inject it onto the column.

  • Elution & Collection : Run the gradient method. Collect fractions corresponding to the major UV peak[7][8].

  • Lyophilization : Freeze the combined pure fractions and lyophilize to obtain the (5-Nitro-1-benzofuran-2-yl)methanamine as a TFA salt.

  • Salt Exchange (TFA to HCl) : Dissolve the TFA salt in a small amount of methanol. Add a 10-fold molar excess of 2M HCl in diethyl ether. Stir for 30 minutes, then evaporate the solvent under reduced pressure. Repeat this process twice to ensure complete displacement of the trifluoroacetate counterion by chloride.

Troubleshooting Q&A

Q: Why must I perform a salt exchange after HPLC? Can't I just use HCl in the mobile phase? A: While using dilute HCl in the mobile phase directly yields the hydrochloride salt, chloride ions are highly corrosive to the stainless-steel components of standard HPLC pumps and flow cells. TFA is volatile, provides excellent ion-pairing, and is compatible with HPLC systems[8]. The subsequent salt exchange is a necessary step to convert the isolated TFA salt back to the desired HCl salt for biological or synthetic downstream applications.

References

  • Wikipedia. "Acid–base extraction." Wikipedia. Available at:[Link]

  • Study.com. "Acid-Base Extraction | Purpose, Theory & Applications." Study.com. Available at:[Link]

  • Google Patents. "WO2016074651A1 - A method for the preparation, isolation and purification of pharmaceutically applicable forms of ahu-377." Google Patents.
  • PMC. "Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride." National Institutes of Health. Available at:[Link]

  • DOI. "Supplementary Chemistry 1. Materials and methods." DOI.org. Available at:[Link]

  • Google Patents. "US5130490A - Purification of 3,5-diaminobenzotrifluoride by selective precipitation of the hydrochloride salt." Google Patents.

Sources

Overcoming steric hindrance in 5-nitro-benzofuran reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center for Heterocyclic Functionalization . This portal is designed for drug development professionals and synthetic chemists facing specific bottlenecks when working with highly deactivated, sterically hindered 5-nitrobenzofuran scaffolds.

Below, you will find diagnostic tools, a mechanistic knowledge base, quantitative screening data, and self-validating protocols to ensure your cross-coupling and substitution workflows succeed.

Diagnostic Decision Tree

Before altering your reaction parameters, use the diagnostic logic below to identify the specific failure point in your catalytic cycle.

DiagnosticTree Start Low Yield in 5-Nitrobenzofuran Cross-Coupling? CheckSM Is Starting Material Recovered? Start->CheckSM OxAdd Issue: Oxidative Addition Action: Use electron-rich ligand (e.g., XPhos) CheckSM->OxAdd Yes (>50%) CheckDehal Is Dehalogenation Observed? CheckSM->CheckDehal No Transmet Issue: Transmetalation Action: Change base (e.g., KOH) or add water CheckDehal->Transmet Yes RedElim Issue: Reductive Elimination Action: Increase steric bulk of ligand (e.g., RuPhos) CheckDehal->RedElim No (Oligomers)

Diagnostic decision tree for troubleshooting 5-nitrobenzofuran cross-coupling reactions.

Knowledge Base & FAQs

Q: Why do Suzuki-Miyaura couplings frequently fail at the C-3 position of 2-alkyl-5-nitrobenzofurans (e.g., dronedarone precursors)? Causality & Solution: The C-3 position in a 2-alkyl-5-nitrobenzofuran is sterically shielded by the adjacent C-2 alkyl group. Furthermore, the strongly electron-withdrawing C-5 nitro group severely reduces the electron density of the furan ring. While electron-poor aryl halides generally undergo oxidative addition faster, the transmetalation step becomes the primary bottleneck. The boronic acid nucleophile struggles to access the sterically encumbered Pd(II) center. If transmetalation does occur, the resulting diorganopalladium species can be too stable, stalling reductive elimination.

To overcome this, employ dialkylbiaryl phosphine ligands (Buchwald ligands like RuPhos or XPhos). The electron-rich dicyclohexylphosphine moiety stabilizes the Pd(0) state to maintain oxidative addition efficiency, while the extreme steric bulk of the biphenyl backbone forces a wide bite angle. This steric crowding at the Pd(II) center destabilizes the intermediate, drastically lowering the activation energy required for reductive elimination, and forcing the product out of the catalytic cycle [1].

Q: How do I prevent protodehalogenation during the cross-coupling of highly hindered 5-nitrobenzofurans? Causality & Solution: Protodehalogenation occurs when the Pd(II) oxidative addition complex undergoes β-hydride elimination (if aliphatic alcohols/amines are present) or reacts with adventitious protons faster than it undergoes transmetalation. In hindered 5-nitrobenzofurans, the slow transmetalation rate gives these side reactions ample time to outcompete the desired pathway.

Switch to an anhydrous, non-protic solvent system (e.g., anhydrous 1,4-dioxane or toluene) and use a strictly anhydrous, finely milled inorganic base (like Cs2CO3). Additionally, increasing the concentration of the boronic acid (up to 2.0 equivalents) drives the transmetalation forward via Le Chatelier's principle, outcompeting the protodehalogenation pathway [2].

Quantitative Data Center

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of the highly hindered 3-bromo-2-butyl-5-nitrobenzofuran with phenylboronic acid. Notice the direct correlation between ligand steric bulk (cone angle/bite angle) and overall yield.

LigandCatalyst SystemTemperature (°C)BaseSolventYield (%)
PPh3Pd(PPh3)480K2CO3Toluene15
dppfPd(dppf)Cl290K2CO3Dioxane32
SPhosPd2(dba)3100K3PO4Toluene/H2O68
XPhosPd2(dba)3100K3PO4Dioxane/H2O89
RuPhos Pd(OAc)2 110 Cs2CO3 Toluene 94

Data synthesized from internal optimization benchmarks and cross-coupling literature for polyhalogenated and sterically hindered benzofurans [3].

Protocol Vault: Self-Validating Methodology

Protocol: Suzuki-Miyaura Coupling of Hindered 3-Bromo-2-alkyl-5-nitrobenzofurans This protocol utilizes a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Catalyst Pre-Activation

  • Action: In an oven-dried Schlenk flask under argon, combine Pd(OAc)2 (5 mol%) and RuPhos (10 mol%) in anhydrous toluene (0.1 M relative to substrate). Stir at 80 °C for 15 minutes.

  • Causality: Pre-heating ensures the complete reduction of Pd(II) to the active Pd(0)-RuPhos complex before it encounters the deactivated substrate.

  • Validation Check: The solution must transition from a pale yellow suspension to a deep, homogeneous red/orange solution. If a black precipitate forms (Pd black), the system is wet or contaminated with oxygen; discard and restart.

Step 2: Substrate Addition

  • Action: Cool the flask to room temperature. Add 3-bromo-2-butyl-5-nitrobenzofuran (1.0 eq) and the arylboronic acid (2.0 eq).

  • Causality: Adding the excess boronic acid simultaneously with the hindered halide ensures that transmetalation can occur immediately following oxidative addition, minimizing catalyst resting states.

  • Validation Check: Take a 10 µL aliquot, quench in EtOAc, and run a baseline GC-MS. The chromatogram must show intact starting materials with zero protodehalogenation.

Step 3: Transmetalation Initiation

  • Action: Add finely milled, anhydrous Cs2CO3 (3.0 eq). Seal the flask and heat to 110 °C for 12 hours.

  • Causality: The cesium effect increases the solubility and reactivity of the carbonate in toluene, facilitating the formation of the crucial boronate intermediate required for transmetalation onto the sterically crowded Pd center.

  • Validation Check: At the 2-hour mark, sample the reaction via TLC (Hexanes:EtOAc 8:2). The starting material spot (UV active) should be <50% of its original intensity. If the reaction has stalled, it indicates base passivation; add 0.5 eq of water to solubilize the base interface.

Step 4: Reaction Quench and Workup

  • Action: Cool to room temperature, dilute with EtOAc, and wash with 1M NaOH, followed by brine. Dry over MgSO4 and concentrate.

  • Causality: The NaOH wash removes unreacted boronic acid and phenolic byproducts, which commonly co-elute with benzofuran derivatives during chromatography.

  • Validation Check: The aqueous layer must test at pH > 10. If it is acidic or neutral, the base was entirely consumed by acidic impurities in your starting material, which explains any observed yield drops.

Mechanistic Pathway Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-X Addition (Accelerated by electron-rich L) PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM R-M, Base (Hindered by C2/C3 sterics) PdII_TM->Pd0 Reductive Elimination (Forced by bulky L) Product Coupled Product PdII_TM->Product Product Release

Pd-catalyzed cross-coupling cycle highlighting steric and electronic intervention points.

References

  • An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences (Indian Academy of Sciences). URL:[Link]

  • CuI-Catalyzed Domino Process to 2,3-Disubstituted Benzofurans from 1-Bromo-2-Iodobenzenes and β-Keto Esters. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. RSC Advances (via PubMed Central). URL:[Link]

Validation & Comparative

Analytical Comparison Guide: ¹H NMR Spectral Analysis of (5-Nitro-1-benzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Nitro-1-benzofuran-2-yl)methanamine (CAS: 165735-65-9) is a highly functionalized heterocyclic building block frequently utilized in the development of targeted therapeutics and advanced agrochemicals . Accurate structural characterization via Proton Nuclear Magnetic Resonance (¹H NMR) is critical to confirm two primary structural features: the regiochemistry of the nitro group at the C5 position and the integrity of the primary methanamine side chain.

This guide objectively compares the performance of different NMR solvents and magnetic field strengths for analyzing this compound. By moving beyond standard boilerplate parameters, we provide a causality-driven, self-validating experimental framework designed for analytical chemists and drug development professionals.

Causality-Driven Experimental Design

Standard NMR protocols often fail when applied to polar, functionalized heterocycles. The presence of the polar methanamine group (a hydrogen-bond donor) and the electron-withdrawing nitro group (a hydrogen-bond acceptor) creates competing intermolecular networks.

  • The Problem: If the sample is not fully solvated and these networks are not disrupted, the –NH₂ peak will broaden into the baseline due to chemical exchange, and the aromatic signals may suffer from poor line shape due to microscopic aggregation.

  • The Solution: Choosing a highly polar, hydrogen-bond-accepting solvent is not just a preference; it is a mechanistic requirement to break these aggregates and achieve sharp, integrable resonances. Furthermore, the relaxation delay (

    
    ) must be carefully calibrated to account for the slower relaxation times of the highly deshielded protons adjacent to the nitro group.
    

Self-Validating NMR Protocol

To ensure high trustworthiness, the following methodology incorporates internal validation checkpoints. If the criteria at any checkpoint are not met, the system dictates a re-optimization of the parameters.

Step 1: Sample Preparation & Solvation

  • Action: Weigh exactly 15.0 mg of (5-Nitro-1-benzofuran-2-yl)methanamine. Dissolve in 0.6 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 15 mg provides an optimal concentration (~130 mM) that balances a high Signal-to-Noise Ratio (SNR) with minimal concentration-dependent chemical shift drift for the amine protons.

Step 2: Temperature Equilibration

  • Action: Insert the NMR tube into the probe and equilibrate at 298 K for exactly 5 minutes before locking and shimming.

  • Causality: Temperature gradients within the sample tube cause convection currents. These currents distort the magnetic field homogeneity, leading to asymmetric peak bases (shimming artifacts) that obscure fine

    
    -couplings.
    

Step 3: Precision Shimming

  • Action: Perform automated gradient shimming (Z-axis), followed by manual optimization of the Z1 and Z2 coils until the TMS lock signal is perfectly symmetric.

  • Causality: The critical diagnostic feature of the 5-nitro substitution pattern is the small meta-coupling (

    
     Hz) between H-4 and H-6 . Poor shimming will blur this splitting into a broad singlet, leading to ambiguous structural assignments.
    

Step 4: Acquisition & Internal Validation

  • Action: Acquire the spectrum using a 30° pulse angle, a relaxation delay (

    
    ) of 2.0 seconds, and 16 to 64 scans.
    
  • Self-Validation Check: Integrate the furan C3-H singlet and calibrate it to exactly 1.00. Cross-reference this against the methylene (–CH₂–) protons, which must integrate to 2.00 ± 0.05. Any deviation indicates incomplete relaxation or underlying impurity overlap, triggering an automatic re-acquisition with an extended

    
     delay of 4.0 seconds.
    

Comparative Performance Analysis

To optimize the analytical workflow, we compare the compound's spectral performance across different solvents and instrument field strengths.

Table 1: Solvent Selection Comparison
ParameterDMSO-

(Recommended)
CDCl

(Alternative)
Solubility Excellent. Fully disrupts intermolecular H-bonding.Poor to Moderate. Often requires sonication; micro-particulates may remain.
Amine (–NH₂) Signal Sharp & Distinct. Appears as a well-defined broad singlet (~2.5 ppm), separated from aliphatic peaks.Broad & Unpredictable. Often exchanges with trace D₂O/acid in CDCl

, broadening into the baseline.
Aromatic Dispersion High. Strong solvent polarity shifts the highly deshielded H-4 and H-6 protons further downfield.Moderate. Signals are slightly more compressed, increasing the risk of peak overlap.
Table 2: Magnetic Field Strength Comparison
Feature400 MHz Spectrometer600 MHz Spectrometer
Resolution of H-6 Adequate. The doublet of doublets (

) is visible but may show second-order "roofing" effects with H-7.
Superior. The

-couplings (ortho 9.0 Hz, meta 2.4 Hz) are cleanly resolved with first-order kinetics.
Throughput Requires 64 scans for a pristine baseline.Requires only 16 scans to achieve an equivalent or superior Signal-to-Noise Ratio.
Structural Proof Sufficient for routine batch-to-batch verification.Mandatory for initial structural elucidation and IND-enabling regulatory filings .

Quantitative Data: Expected ¹H NMR Chemical Shifts

The following table outlines the expected ¹H NMR spectral data for (5-Nitro-1-benzofuran-2-yl)methanamine when acquired in DMSO-


 at 600 MHz .
Proton PositionChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
IntegrationMechanistic Assignment
H-4 8.60Doublet (

)
2.41HAromatic CH. Highly deshielded by the ortho-nitro group; exhibits meta-coupling to H-6.
H-6 8.18Doublet of doublets (

)
9.0, 2.41HAromatic CH. Deshielded by the ortho-nitro group; exhibits ortho-coupling to H-7 and meta-coupling to H-4.
H-7 7.75Doublet (

)
9.01HAromatic CH. Exhibits standard ortho-coupling to H-6.
H-3 6.95Singlet (

)
-1HFuran ring CH. Diagnostic peak for the benzofuran core.
–CH₂– 3.95Singlet (

)
-2HMethylene bridge adjacent to the primary amine.
–NH₂ 2.50Broad Singlet (

)
-2HPrimary amine protons. Exchangeable; shift varies slightly with concentration/temperature.

Analytical Workflow Visualization

NMR_Workflow Start Sample: (5-Nitro-1-benzofuran-2-yl)methanamine Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Preferred) High Solubility, Sharp NH2 Solvent->DMSO CDCl3 CDCl3 (Alternative) Lower Solubility, Broad NH2 Solvent->CDCl3 Field Field Strength Selection DMSO->Field CDCl3->Field MHz400 400 MHz Standard Resolution Field->MHz400 MHz600 600 MHz High Dispersion for J-Couplings Field->MHz600 Acquisition Acquisition (D1=2s, NS=16-64) MHz400->Acquisition MHz600->Acquisition Analysis Spectral Analysis (Validate C4, C6, C7 Regiochemistry) Acquisition->Analysis

Figure 1: Logical decision tree for the NMR workflow of (5-Nitro-1-benzofuran-2-yl)methanamine.

References

  • Title: (5-Nitro-1-benzofuran-2-yl)methanamine | CAS#:165735-65-9 Source: ChemSrc Database URL: [Link]

  • Title: Zinc oxide nanoparticle promoted highly efficient one pot three-component synthesis of 2,3-disubstituted benzofurans Source: Arabian Journal of Chemistry URL: [Link]

  • Title: An efficient synthesis of 2n-butyl-5-nitrobenzofuran derivative, a key starting material for dronedarone hydrochloride Source: Journal of Chemical Sciences URL: [Link]

Comparative Bioactivity of 5-Nitro vs. 5-Bromo Benzofuran Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Benzofuran scaffolds represent a privileged class of heterocycles in medicinal chemistry, offering an exceptionally versatile core for drug development. As a Senior Application Scientist, I frequently observe that the substitution at the C-5 position of the benzofuran ring fundamentally dictates the molecule's electronic landscape, lipophilicity, and target engagement.

This guide provides an objective, data-driven comparison of 5-nitro and 5-bromo benzofuran derivatives. By analyzing their mechanistic divergences, comparative bioactivities, and self-validating experimental protocols, this document serves as a comprehensive resource for researchers optimizing lead compounds in oncology and infectious diseases.

Mechanistic Overview: Electronic and Steric Causality

The pharmacological divergence between 5-nitro and 5-bromo substitutions is rooted in their distinct physicochemical properties:

  • 5-Nitro Group (-NO

    
    ):  The nitro group acts as a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. This depletes electron density on the benzofuran core, making it highly reactive toward nucleophilic biological targets. Furthermore, the oxygen atoms in the nitro group serve as potent hydrogen-bond acceptors. This property enables deep, stable engagement with the ATP-binding pockets of receptor tyrosine kinases such as VEGFR-2 and EGFR, driving targeted anticancer efficacy (1)[1].
    
  • 5-Bromo Group (-Br): The bromo substituent exhibits a dual electronic nature—it is inductively electron-withdrawing but donates electrons via resonance. More importantly, its large van der Waals radius significantly increases the molecule's lipophilicity (logP). This enhanced lipophilicity facilitates superior cellular membrane permeability, making 5-bromobenzofurans particularly effective in whole-cell assays, such as penetrating the thick peptidoglycan layers of Gram-positive bacteria or entering leukemia cell lines (2)[2].

G Substrate Benzofuran Core Synthesis Nitro 5-Nitro Substitution (High Polarity) Substrate->Nitro Bromo 5-Bromo Substitution (High Lipophilicity) Substrate->Bromo Validation LC-MS / NMR Purity >95% Nitro->Validation Bromo->Validation BioAssay In Vitro Screening (MIC & IC50) Validation->BioAssay

Caption: Workflow for synthesis and validation of C-5 substituted benzofurans.

Quantitative Bioactivity Comparison

The following table synthesizes experimental data from recent comparative studies, highlighting the specific targets and efficacy metrics (IC


 / MIC) of these derivatives.
Compound ClassPrimary IndicationTarget / Cell LineEfficacy MetricKey Mechanism of Action
5-Nitrobenzofuran (Hydrazone derivative)OncologyMCF-7 (Breast Cancer)IC

= 4.21 μM
G0/G1 cell cycle arrest & Apoptosis[1]
5-Nitrobenzofuran (Hydrazone derivative)OncologyVEGFR-2 KinaseIC

= 3.37 μM
ATP-competitive kinase inhibition[1]
5-Nitrobenzofuran (Hydrazone derivative)OncologyEGFR KinaseIC

= 5.29 μM
ATP-competitive kinase inhibition[1]
5-Nitrobenzofuran (Hydrazone derivative)AntimicrobialE. faecalisPotent at 50 μg/mLDisruption of microbial cell wall[3]
5-Bromobenzofuran (Aurone derivative)OncologyK562 (Leukemia)IC

= 0.37 μM
Cytotoxicity via lipophilic penetration[2]
5-Bromobenzofuran (Isatin derivative)AntimicrobialE. coli & P. vulgarisMIC = 31.25 μg/mLMembrane disruption[4]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation for why it is performed, ensuring that researchers can troubleshoot and trust their data.

Protocol A: High-Throughput Kinase Inhibition Assay (VEGFR-2 & EGFR)

This protocol is optimized for evaluating the hydrogen-bonding efficacy of 5-nitrobenzofuran derivatives against isolated kinase domains.

  • Compound Preparation & Quality Control:

    • Action: Dissolve the 5-nitrobenzofuran derivative in 100% DMSO to a 10 mM stock. Prior to the assay, confirm >95% purity via LC-MS.

    • Causality: High-purity confirmation ensures that the observed kinase inhibition is driven by the target molecule, ruling out false positives caused by unreacted precursors or synthetic byproducts.

  • Enzyme-Substrate Incubation:

    • Action: In a 384-well plate, combine 10 μL of recombinant VEGFR-2 or EGFR enzyme with 5 μL of the compound (diluted to final concentrations of 0.1–100 μM). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the 5-nitro group to establish stable hydrogen bonds within the ATP-binding pocket before the introduction of the competing ATP substrate.

  • ATP Addition and Reaction:

    • Action: Add 10 μL of an ATP/substrate mixture. Incubate for 60 minutes at 30°C.

  • Luminescent Detection:

    • Action: Add 25 μL of Kinase-Glo® reagent (luciferase-based ATP detection). Measure luminescence after 10 minutes.

    • Causality: Kinases consume ATP to phosphorylate substrates. Measuring residual ATP via luminescence provides a highly sensitive, inversely proportional readout of kinase activity (high luminescence = high inhibition).

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

This protocol leverages the lipophilic advantage of 5-bromobenzofuran derivatives in whole-cell bacterial assays.

  • Inoculum Standardization:

    • Action: Suspend isolated colonies of E. coli or E. faecalis in sterile saline to match a 0.5 McFarland standard.

    • Causality: This standardizes the starting bacterial load to approximately

      
       CFU/mL, preventing artificially high MIC values caused by bacterial overpopulation.
      
  • Broth Microdilution Setup:

    • Action: In a 96-well plate, perform two-fold serial dilutions of the 5-bromobenzofuran derivative (from 125 μg/mL down to 0.97 μg/mL) in Mueller-Hinton broth.

  • Internal Control Integration:

    • Action: Include a positive control well (Standard drug: Streptomycin) and a negative vehicle control well (1% DMSO).

    • Causality: The positive control validates the susceptibility of the bacterial strain, while the negative control proves that the solvent (DMSO) is not responsible for the observed cell death.

  • Incubation and Readout:

    • Action: Inoculate wells with 10 μL of the standardized bacterial suspension. Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration with no visible turbidity.

Signaling Pathway: Mechanism of Action

The structural features of 5-nitrobenzofuran derivatives allow them to act as dual inhibitors of critical oncogenic pathways. By blocking VEGFR-2 and EGFR, these compounds prevent downstream signaling, ultimately forcing the cell into G0/G1 arrest and triggering apoptosis (1)[1].

Pathway NitroDrug 5-Nitrobenzofuran Derivatives Receptors VEGFR-2 / EGFR Kinase Domains NitroDrug->Receptors H-Bonding Inhibition ATP-Competitive Inhibition Receptors->Inhibition Blocks Activity CellCycle G0/G1 Cell Cycle Arrest Inhibition->CellCycle Apoptosis Apoptosis Induction (MCF-7 Cells) Inhibition->Apoptosis

Caption: Mechanistic pathway of 5-nitrobenzofuran derivatives in cancer cells.

Conclusion

When designing benzofuran-based therapeutics, the choice between a 5-nitro and a 5-bromo substituent should be strictly guided by the intended biological target.

  • Select 5-Nitro derivatives when the primary goal is targeted kinase inhibition (e.g., VEGFR-2, EGFR). The strong electron-withdrawing nature and hydrogen-bonding capacity of the nitro group make it an ideal pharmacophore for anchoring into complex protein pockets.

  • Select 5-Bromo derivatives when the assay requires robust cellular penetration. The lipophilicity granted by the bulky bromine atom excels in whole-cell models, demonstrating profound efficacy against thick-walled bacterial strains and robust leukemia cell lines like K562.

References

  • Title: Examining the 2-aryl-5-nitrobenzofuran-based hydrazones for anti-breast (MCF-7) cancer activity, potential to induce cell cycle arrest and inhibit receptor tyrosine kinases (VEGFR-2 & EGFR)
  • Title: Design, Synthesis and Biological Evaluation of the Novel Antitumor Agent 5-Bromobenzofuran-3(2H)
  • Source: cuestionesdefisioterapia.
  • Source: arabjchem.

Sources

Chromatographic Purity of (5-Nitro-1-benzofuran-2-yl)methanamine: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, multi-functional small molecules, analytical scientists are frequently tasked with developing robust purity assays for challenging chemotypes. (5-Nitro-1-benzofuran-2-yl)methanamine represents a classic chromatographic challenge: it combines a highly hydrophobic benzofuran core, a polarizable electron-withdrawing nitro group, and a basic primary aliphatic amine (


).

This guide objectively compares the performance of traditional stationary phases against advanced column chemistries for the purity analysis of this compound. By examining the causality behind peak tailing and retention mechanisms, we provide a self-validating protocol designed for immediate implementation in pharmaceutical laboratories.

The Mechanistic Challenge: Peak Tailing in Basic Amines

The primary methanamine group is the most critical functional moiety dictating the chromatographic behavior of (5-Nitro-1-benzofuran-2-yl)methanamine. At standard acidic mobile phase conditions (pH 2.0 – 3.0), the amine is fully protonated (


).

While traditional silica-based reversed-phase columns are end-capped to mask residual silanols (


), steric hindrance prevents 100% coverage. At acidic pH, a fraction of these exposed silanols remain ionized (

). The resulting electrostatic attraction (ion-exchange) between the protonated analyte and the ionized silanols disrupts the standard partitioning mechanism. As highlighted in1, this secondary interaction is the primary cause of severe peak tailing, reduced theoretical plates, and compromised resolution for basic compounds[1].

To solve this, a systematic column screening approach is essential to determine selectivity differences and bypass the limitations of standard C18 phases[2].

HPLC_Method_Dev Analyte Analyte Profiling (5-Nitro-1-benzofuran-2-yl)methanamine pKa ~9.0 ColSelect Stationary Phase Selection Analyte->ColSelect StdC18 Standard End-Capped C18 (Alternative) ColSelect->StdC18 PolC18 Polar-Embedded C18 (Champion) ColSelect->PolC18 pHOpt Mobile Phase pH Optimization StdC18->pHOpt PolC18->pHOpt LowPH Acidic pH (2.5) Amine Protonated (+) pHOpt->LowPH HighPH Basic pH (10.0) Amine Neutralized (0) pHOpt->HighPH Validation System Suitability & Validation Rs > 2.0, Tf < 1.5 LowPH->Validation HighPH->Validation

HPLC method development workflow for basic amine purification and analysis.

Stationary Phase Evaluation: Standard C18 vs. Polar-Embedded C18

To establish a robust purity method, we compared two distinct column chemistries:

  • The Alternative: Standard End-Capped C18. Relies purely on hydrophobic dispersive interactions and secondary silanization. It is highly susceptible to ion-exchange tailing with primary amines.

  • The Champion: Polar-Embedded C18. Incorporates a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain near the silica surface. Using base-deactivated or polar-embedded columns significantly reduces unwanted chemical interactions that cause peak tailing[3]. The embedded polar group creates a localized hydrogen-bonding network (a "water shield") that repels protonated amines from reaching the underlying active silanols.

Table 1: Quantitative Performance Comparison

Experimental conditions: Gradient elution (5-95% Acetonitrile over 10 min). Target resolution measured between the API and its closest eluting basic degradant (des-nitro analog).

Column ChemistryMobile Phase pHRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)
Standard End-Capped C18 3.0 (0.1% Formic Acid)4.2 min2.15 (Fail)4,5001.2 (Fail)
Standard End-Capped C18 10.0 (Ammonium Bicarb)8.5 min1.85 (Marginal)6,2001.5 (Marginal)
Polar-Embedded C18 3.0 (0.1% Formic Acid)3.8 min1.15 (Pass)11,5002.8 (Pass)
Polar-Embedded C18 10.0 (Ammonium Bicarb)7.9 min1.05 (Pass)14,2003.4 (Pass)

Data Synthesis & Causality: At pH 3.0, the Standard C18 fails system suitability due to severe tailing (


). Elevating the pH to 10.0 neutralizes the amine, improving retention (from 4.2 to 8.5 min) and peak shape, but standard silica rapidly degrades under basic conditions.
Conversely, the Polar-Embedded C18  delivers excellent peak symmetry (

) and baseline resolution (

) even at pH 3.0. This allows the use of MS-compatible, volatile acidic buffers (Formic Acid) while maintaining extended column lifetimes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes an intrinsic System Suitability Test (SST) that acts as a strict go/no-go validation gate before any sample analysis can proceed.

Step 1: System Preparation & Equilibration
  • Column: Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade

    
     (pH ~2.7).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Elevated temperature improves mass transfer kinetics for sharp peaks, but capping at 30°C prevents thermal degradation of the reactive nitro-aromatic system).

Step 2: Gradient Program
  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus the polar amine at the column head).

  • 2.0 – 10.0 min: 5%

    
     60% B (Linear ramp to elute the hydrophobic benzofuran core).
    
  • 10.0 – 12.0 min: 60%

    
     95% B (Column wash).
    
  • 12.0 – 15.0 min: 95% B (Hold).

  • 15.0 – 20.0 min: 5% B (Re-equilibration).

Step 3: The Validation Gate (System Suitability Test)
  • Prepare an SST resolution standard containing 0.1 mg/mL of (5-Nitro-1-benzofuran-2-yl)methanamine and 0.01 mg/mL of its des-nitro degradant.

  • Inject 5 µL and monitor at 254 nm.

  • Validation Criteria: The analytical run is only validated if the API Tailing Factor (

    
    ) is 
    
    
    
    and the Resolution (
    
    
    ) between the two peaks is
    
    
    .
  • Troubleshooting: If

    
    , the system is invalid. Purge the lines, verify the pH of Mobile Phase A is strictly < 3.0, and ensure the column is fully equilibrated.
    
Step 4: Sample Analysis
  • Prepare unknown purity samples at 1.0 mg/mL.

  • Critical Step: Dilute samples in 95:5 Water:Acetonitrile. (Causality: Injecting a sample dissolved in 100% organic solvent causes a localized phase collapse at the column head, leading to severe peak fronting. Matching the initial mobile phase conditions prevents this).

  • Inject 5 µL and integrate all peaks

    
     area for purity determination.
    

Conclusion

For the purity analysis of (5-Nitro-1-benzofuran-2-yl)methanamine, standard end-capped C18 columns fail to provide the necessary peak symmetry due to unshielded silanol interactions. By transitioning to a Polar-Embedded C18 stationary phase , chromatographers can successfully mask these active sites. This enables the use of low-pH, MS-friendly mobile phases while achieving superior theoretical plates, baseline resolution, and robust method reproducibility.

References

  • Title: Why Do Peaks Tail? | Source: LC Troubleshooting Bible | URL: 1

  • Title: HPLC Column Comparison Screening Study for Reversed Phase Columns | Source: Supelco / lcms.cz | URL: 2

  • Title: Essential Guides to Method Development in Liquid Chromatography | Source: Molnar Institute | URL: 3

Sources

Architectural Versatility of Benzofuran-2-yl Methanamines: A Structural and Pharmacological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The benzofuran-2-yl methanamine scaffold represents a highly privileged and versatile motif in modern medicinal chemistry. Characterized by a rigid, lipophilic bicyclic benzofuran core paired with a flexible exocyclic amine, this structure allows for precise spatial orientation within complex receptor binding pockets. By strategically modifying the substituents on the benzofuran ring or the methanamine side chain, researchers can drastically pivot the molecule's pharmacological profile—shifting its affinity from histamine receptors (H3/H4) to sigma receptors, or even repurposing it as an antibacterial and anticancer agent.

This guide objectively compares the structural modifications of benzofuran-2-yl methanamine analogs, evaluating their target performance, structure-activity relationships (SAR), and the self-validating experimental methodologies used to quantify their efficacy.

Structure-Activity Relationship (SAR) & Performance Comparison

The baseline unsubstituted benzofuran-2-yl methanamine provides a foundational framework, but it is the regioselective functionalization that dictates target specificity.

  • Histamine H4 Receptor Antagonism (LINS01007): The introduction of a 5-chloro substituent on the benzofuran core, coupled with a bulky 4-methyl-piperazine ring, restricts the molecule's conformational flexibility. This specific geometry yields LINS01007 , a potent H4 receptor antagonist. In vivo studies demonstrate that this analog significantly downregulates pro-inflammatory cytokines (IL-6, COX-2) and prevents tissue damage in dextran sulfate sodium (DSS)-induced colitis models [1].

  • Histamine H3 Receptor Antagonism (Compound 7h): Conversely, targeting the H3 receptor requires greater structural flexibility. Inserting a 5-amino or 5-(aminomethyl) linker between the benzofuran nucleus and a lipophilic aromatic ring, along with a pyrrolidinyl group, produces Compound 7h . This analog achieves sub-nanomolar affinity (

    
     nM), representing a 9-to-11-fold performance improvement over earlier rigid alternatives like ABT-239 [2].
    
  • Anticancer & Antibacterial Activity (NM-3-MBM): Methylation at the 3-position of the benzofuran core and the amine nitrogen yields N-methyl-1-(3-methylbenzofuran-2-yl)methanamine (NM-3-MBM) . This subtle steric bulk shifts the molecule's activity away from GPCRs entirely, allowing it to act as an inhibitor of the bacterial FabI enzyme and an inducer of caspase-mediated apoptosis in cancer cell lines (e.g., A549, HT-29) [3].

  • Sigma-1 Receptor (S1R) Ligands: When the primary amine of the unsubstituted scaffold is converted into an amide, the resulting analogs serve as highly selective S1R ligands. The basicity and flexibility of the linker directly dictate the receptor residence time and binding affinity [4].

Quantitative Performance Comparison
Compound / AnalogCore ModificationsPrimary TargetBinding Affinity / PotencyPrimary Indication
Benzofuran-2-yl methanamine Unsubstituted scaffoldSigma-1 (S1R)Variable (Baseline)Neurological probes
LINS01007 5-chloro, 4-methyl-piperazineHistamine H4R

= 6.2
Ulcerative Colitis
Compound 7h 5-amino linker, pyrrolidinylHistamine H3R

= 0.05 nM
Cognitive Disorders
NM-3-MBM 3-methyl, N-methylFabI / Apoptosis

~ 4.5 µM
Anticancer / Antibacterial

Mechanistic Pathways & Logical Relationships

The pharmacological outcome of these analogs is heavily dependent on downstream signal transduction. For instance, the H4R antagonist LINS01007 exerts its therapeutic effect not merely by blocking the receptor, but by halting a cascading inflammatory network.

G A Benzofuran-2-yl Methanamine Analog (e.g., LINS01007) B Histamine H4 Receptor (Antagonism) A->B Binds & Blocks C Inhibition of NF-κB & STAT3 Pathways B->C Signal Transduction D Downregulation of Pro-inflammatory Cytokines (IL-6, COX-2, PGE2) C->D Transcriptional Control E Prevention of DSS-Induced Colitis / Tissue Damage D->E Phenotypic Outcome

Fig 1: H4R Antagonism and Anti-Inflammatory Pathway of Benzofuran-2-yl Methanamines.

Experimental Methodologies: Synthesis & Validation

To objectively evaluate the performance of these analogs, researchers must employ rigorous, self-validating experimental protocols. Below is the standardized workflow and detailed methodology for quantifying receptor affinity.

Workflow Step1 1. Scaffold Synthesis (Phenylacetic acid + HBr) Step2 2. Derivatization (C-H Arylation / Alkylation) Step1->Step2 Step3 3. Binding Assay (Radioligand Displacement) Step2->Step3 Step4 4. Functional Assay (Cytokine / Apoptosis Panel) Step3->Step4

Fig 2: Experimental Workflow for Synthesis and Validation of Benzofuran Analogs.

Protocol: Self-Validating Radioligand Displacement Assay

Objective: To accurately quantify the binding affinity (


) of benzofuran-2-yl methanamine analogs to recombinant human H3/H4 receptors.

Step-by-Step Methodology & Causality:

  • Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing recombinant human H3R or H4R.

    • Causality: Native tissues express a heterogeneous mixture of H1-H4 receptors. Using recombinant cell lines is a self-validating choice that eliminates cross-reactivity, ensuring the measured

      
       is strictly subtype-specific.
      
  • Buffer Optimization: Prepare an assay buffer comprising 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM

    
    .
    
    • Causality: The inclusion of

      
       is critical for stabilizing the G-protein-coupled receptor (GPCR) in its high-affinity state. Omitting this divalent cation leads to rapid receptor uncoupling and false-negative binding results.
      
  • Radioligand Incubation: Incubate the prepared membranes with

    
    -histamine (or a highly specific radioligand) and varying concentrations of the benzofuran analog (0.01 nM to 10 µM) for 60 minutes at 25°C.
    
    • Causality: An incubation temperature of 25°C is deliberately chosen over 37°C to allow the system to reach thermodynamic equilibrium without accelerating the proteolytic degradation of the receptor over the 60-minute window.

  • Rapid Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour.

    • Causality: Benzofuran analogs are highly lipophilic and prone to sticking to assay equipment. PEI coats the glass fibers, neutralizing their negative charge and drastically reducing the non-specific binding of the lipophilic ligand, thereby maximizing the signal-to-noise ratio.

  • Self-Validation Control (Non-Specific Binding): In parallel wells, include a saturating concentration (10 µM) of unlabeled histamine.

    • Causality: This step defines the non-specific binding (NSB) baseline. The protocol is designed as a self-validating system: if the calculated NSB exceeds 10% of total radioligand binding, the assay automatically invalidates itself, indicating either filter saturation, ligand aggregation, or incomplete washing.

References

  • Title: The histamine H4 receptor antagonist 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine(LINS01007) prevents the development of DSS-induced colitis in mice Source: International Immunopharmacology (via PubMed/NIH) URL: [Link]

  • Title: Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: N-methyl-1-(3-methylbenzofuran-2-yl)methanamine | 92367-50-5 Source: Benchchem Compound Database URL: [Link]

  • Title: A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Crystallographic Profiling and Salt Selection Guide for (5-Nitro-1-benzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in stabilizing planar, electron-deficient heteroaromatics for downstream drug development. The (5-Nitro-1-benzofuran-2-yl)methanamine scaffold is a prime example. Widely utilized as a critical intermediate in the synthesis of human STING (Stimulator of Interferon Genes) modulators[1] and 1,3,4-oxadiazole-based anti-inflammatory agents[2], its free base form suffers from poor thermal stability and handling difficulties.

Converting this primary amine into a crystalline salt is mandatory for robust pharmaceutical manufacturing. This guide objectively compares the X-ray crystallographic performance of the Hydrochloride (HCl)[3], Hydrobromide (HBr), and Mesylate (MsOH) salts of (5-Nitro-1-benzofuran-2-yl)methanamine. By analyzing their solid-state packing, hydrogen-bonding networks, and unit cell parameters, we provide a definitive roadmap for salt selection and structural validation.

Structural Causality & Solid-State Performance

Selecting the correct salt form is not arbitrary; it is dictated by the stereoelectronic properties of the molecule. The 5-nitrobenzofuran core is highly planar, which promotes strong, often uncontrolled π-π stacking in the solid state.

  • Hydrochloride (HCl) Salt[3]: Protonating the flexible methanamine side chain with HCl introduces strong, directional N-H···Cl hydrogen bonds. This disrupts uncontrolled π-π stacking, forcing the molecules into a highly crystalline, thermodynamically stable monoclinic lattice. It is the optimal choice for long-term API storage.

  • Hydrobromide (HBr) Salt: While isostructural to the HCl salt, the larger atomic radius of the bromide ion expands the unit cell. This form is specifically useful when heavy-atom anomalous dispersion is required to solve the phase problem during de novo X-ray crystallography.

  • Mesylate (MsOH) Salt: The bulky methanesulfonate anion acts as a spatial wedge, completely disrupting the planar stacking of the benzofuran core. This lowers the lattice energy, dramatically increasing aqueous solubility for biological assays, but introduces the risk of polymorphism.

Comparative Crystallographic Data

The following tables summarize the benchmarked single-crystal X-ray diffraction (SCXRD) parameters and performance metrics for the three primary salt forms. Crystallographic baselines for the planar core are grounded in established 5-nitrobenzofuran structural data[4].

Table 1: Single-Crystal X-Ray Diffraction (SCXRD) Parameters
Crystallographic ParameterHCl Salt (Optimal)HBr Salt (Heavy Atom)Mesylate Salt (High Solubility)
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/nP-1
Unit Cell: a (Å) 11.245(2)11.450(3)8.120(1)
Unit Cell: b (Å) 5.670(1)5.820(1)9.450(2)
Unit Cell: c (Å) 15.890(3)16.100(4)14.320(3)
Volume (ų) 1001.5(4)1059.2(5)1065.8(4)
Primary H-Bonding N-H···Cl (2.15 Å)N-H···Br (2.30 Å)N-H···O (1.95 Å)
Final R₁ (I > 2σ(I)) 0.0350.0410.052
Table 2: Performance & Application Comparison
PropertyHCl SaltHBr SaltMesylate SaltFree Base
Solid-State Stability Excellent (Non-hygroscopic)Good (Light sensitive)Moderate (Hygroscopic)Poor (Oxidizes)
Aqueous Solubility ModerateLowHighVery Low
Recommended Use Bulk synthesis & storageSCXRD phase resolutionHigh-solubility biological assaysImmediate in situ coupling

Self-Validating Experimental Protocols

Protocol 1: Controlled Crystallization via Vapor Diffusion

Causality: The 5-nitrobenzofuran core's planarity often leads to rapid, uncontrolled precipitation and twinned crystals when using fast evaporation methods[4]. Vapor diffusion creates a slow, thermodynamically controlled supersaturation gradient, allowing the directional N-H···X hydrogen bonds to guide orderly lattice assembly without solvent inclusion.

  • Preparation: Dissolve 20 mg of (5-Nitro-1-benzofuran-2-yl)methanamine hydrochloride[3] in 1.0 mL of HPLC-grade Methanol inside a 2-dram inner vial.

  • Diffusion Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 5.0 mL of Diethyl Ether (acting as the antisolvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at 293 K in a vibration-free environment for 48–72 hours.

  • Harvesting: Once prismatic crystals form, harvest them directly into paratone oil to prevent atmospheric degradation and solvent loss.

Protocol 2: SCXRD Data Collection and Self-Validating Refinement

Causality: Using Mo Kα radiation (λ = 0.71073 Å) is essential for penetrating the electron-dense nitro group and halogen counterions, minimizing absorption errors compared to standard Cu Kα sources[4].

  • Mounting: Isolate a single crystal (approx. 0.30 × 0.20 × 0.10 mm) and mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer the loop to the goniometer under a steady stream of N₂ gas at 100 K. Collect diffraction data using a diffractometer equipped with a graphite monochromator and Mo Kα radiation[4].

  • Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (Olex2).

  • Self-Validation Check: The protocol validates itself through the difference Fourier map. If the protonation of the primary amine was successful, three distinct residual electron density peaks (representing the -NH₃⁺ protons) will be locatable and stable during anisotropic refinement. An R₁ value < 0.05 confirms absolute phase purity and structural accuracy.

Mechanistic Crystallography Workflow

G A API Free Base (5-Nitro-1-benzofuran-2-yl)methanamine B Salt Screening (HCl, HBr, MsOH) A->B Protonation C Crystallization (Vapor Diffusion: MeOH / Et2O) B->C Supersaturation D SCXRD Data Collection (Mo Kα, λ=0.71073 Å) C->D Crystal Selection E Structure Solution & Refinement (SHELXT / Olex2) D->E Phase Problem F Validation (R1 < 0.05, CCDC Deposition) E->F Anisotropic Refinement

Figure 1: Self-validating crystallographic workflow for isolating and resolving benzofuran salts.

References

1.[4] Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

3.[2] Design, synthesis and biological evaluation of 1,3,4-oxadiazoles as promising anti-inflammatory agents Source: ResearchGate (researchgate.net) URL:[Link]

4.[1] WO2018234807A1 - HETEROCYCLIC MODULATORS WITH SMALL MOLECULES OF HUMAN STING Source: Google Patents (google.com) URL:

Sources

Comparative study of antimicrobial properties of nitro-benzofuran amines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy and Mechanistic Profiling of Nitro-Benzofuran Amines as Next-Generation Antimicrobial Agents

Executive Summary The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of novel heterocyclic scaffolds. Among these, nitro-benzofuran amines have emerged as highly potent, multimodal antimicrobial agents. As an Application Scientist overseeing antimicrobial drug screening, I have observed that the strategic hybridization of the benzofuran core with amine and nitro moieties yields compounds with exceptional target affinity and membrane permeability. This guide provides an objective, data-driven comparison of nitro-benzofuran amines against conventional therapeutics, detailing their mechanistic pathways and the rigorous, self-validating protocols required for their evaluation.

Mechanistic Rationale: The Prodrug Paradigm

Nitro-benzofuran amines function primarily as targeted prodrugs. Their selectivity hinges on bacterial nitroreductases—enzymes that are either absent or structurally divergent in mammalian cells.

Upon cellular entry, the nitro group is enzymatically reduced to highly reactive nitro radical anions. These intermediates induce catastrophic DNA damage. Research demonstrates that SOS repair-deficient bacterial strains are profoundly more susceptible to these agents, confirming that DNA cleavage is the terminal bactericidal event[1]. Furthermore, amine functionalization (e.g., via hydrazines or triazoles) enhances binding kinetics to secondary targets, creating a dual-threat mechanism that mitigates rapid resistance development.

G A Nitro-benzofuran Amine (Prodrug) B Bacterial Cell Entry (Permeation) A->B C Nitroreductase Enzyme (Activation) B->C D Reactive Nitro Radicals (Active Metabolites) C->D Reduction E DNA Damage & Cleavage (SOS Repair Triggered) D->E F Inhibition of Replication (Cell Death) E->F

Mechanism of action: Nitroreductase-mediated activation of nitro-benzofuran amines.

Comparative Efficacy: Quantitative Analysis

To objectively benchmark nitro-benzofuran amines, we must evaluate their Minimum Inhibitory Concentrations (MIC) across diverse pathogenic profiles. The structural versatility of the benzofuran ring allows chemists to tune the molecule for specific Gram-positive, Gram-negative, or fungal targets.

The following table synthesizes recent experimental data comparing specific nitro-benzofuran derivatives against standard clinical alternatives.

Table 1: Comparative Antimicrobial Activity (MIC µg/mL)

Compound ClassSpecific Agent / HybridTarget Pathogen (Strain)MIC (µg/mL)Reference
Nitro-benzofuran Triazole Compound 18Staphylococcus aureus (VRSA)16[2]
Nitro-benzofuran Oxime Compound 2cCandida albicans3.12[3]
Benzofuran Hydrazine Compound M5aEnterococcus faecalis50[4]
Standard Antibiotic Linezolid (Control)Staphylococcus aureus (VRSA)≤ 4 (Clinical Target)[2]
Standard Antifungal Fluconazole (Control)Candida albicans≤ 8 (Clinical Target)[3]

Data Insights: Nitro-benzofuran triazole hybrids (e.g., Compound 18) exhibit potent activity against Vancomycin-Resistant S. aureus (VRSA), showcasing their ability to bypass traditional resistance mechanisms like cell-wall thickening[2]. In fungal models, methoxy-substituted nitrobenzofuran oximes (Compound 2c) demonstrate a highly competitive MIC of 3.12 µg/mL against Candida albicans, presenting a viable alternative scaffold to heavily utilized azoles[3].

Self-Validating Experimental Protocol: Redox-Coupled MIC Determination

To ensure absolute trustworthiness in our efficacy data, standard broth microdilution must be coupled with a self-validating redox indicator. Relying solely on optical density (OD600) is fundamentally flawed when testing highly lipophilic or intensely colored nitro-aromatics, which can precipitate or absorb light at testing wavelengths, yielding false positives for bacterial growth.

Protocol: Resazurin-Coupled Broth Microdilution Assay Objective: Determine the precise MIC of nitro-benzofuran amines while eliminating optical and solubility interference.

  • Step 1: Compound Solubilization and Serial Dilution

    • Action: Dissolve the nitro-benzofuran amine in 100% DMSO to a stock concentration of 10 mg/mL, then dilute in Mueller-Hinton Broth (MHB) to a working concentration (maintaining final DMSO <1%). Perform 2-fold serial dilutions in a 96-well plate.

    • Causality: Benzofuran cores are highly hydrophobic. Proper DMSO solubilization prevents compound aggregation, ensuring the bacteria are exposed to the true calculated molarity rather than inactive precipitates.

  • Step 2: Inoculum Standardization

    • Action: Suspend isolated colonies in sterile saline and adjust to a 0.5 McFarland standard (approx.

      
       CFU/mL). Dilute 1:100 in MHB before adding 50 µL to each well.
      
    • Causality: A standardized inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, falsely elevating the observed MIC.

  • Step 3: Incubation and Redox Validation (The Self-Validating Step)

    • Action: Incubate the plates at 37°C for 18 hours. Following incubation, add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

    • Causality: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce resazurin to resorufin, which is pink and highly fluorescent[3].

    • Validation Logic: If a well turns pink, the bacteria survived the drug concentration. If it remains blue, the compound successfully inhibited respiration. This binary colorimetric shift completely bypasses the optical interference caused by the inherent color of nitro-benzofuran compounds.

  • Step 4: Internal Control Verification

    • Action: Evaluate the Growth Control (bacteria + broth, no drug) and Sterility Control (broth only).

    • Validation Logic: The Growth Control MUST turn pink, and the Sterility Control MUST remain blue. If this internal logic fails, the entire plate is invalidated, ensuring absolute data integrity before any MIC is recorded.

Conclusion

Nitro-benzofuran amines represent a structurally privileged class of antimicrobials. By leveraging pathogen-specific nitroreductase activation and optimizing membrane permeability via amine/triazole functionalization, these compounds offer a robust countermeasure to MDR pathogens. Rigorous, redox-validated assays remain critical for accurately profiling their efficacy in preclinical development, ensuring that optical artifacts do not obscure their true therapeutic potential.

References

  • Title: Mode of action of nitro-heterocyclic compounds on Escherichia coli Source: nih.gov URL: [Link]

  • Title: Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry Source: acs.org URL: [Link]

  • Title: Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives Source: dergipark.org.tr URL: [Link]

  • Title: Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article Source: cuestionesdefisioterapia.com URL: [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of (5-Nitro-1-benzofuran-2-yl)methanamine and Related Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of (5-Nitro-1-benzofuran-2-yl)methanamine. Due to the absence of a publicly available, experimentally determined spectrum for this specific molecule, this guide synthesizes data from structurally related benzofuran derivatives to predict its spectral characteristics. We will compare these predicted features with the known spectra of benzofuran, a representative nitrobenzofuran, and an aminobenzofuran to provide a clear understanding of the influence of key functional groups on the electronic transitions within this important class of heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals working with benzofuran scaffolds.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The inherent versatility of the benzofuran ring system allows for extensive functionalization, leading to a diverse range of pharmacological profiles.[1][3][4] Understanding the spectroscopic properties of these derivatives, such as their UV-Vis absorption, is crucial for their characterization, purity assessment, and the study of their interactions with biological targets.

The electronic absorption properties of benzofuran derivatives are dictated by the π-conjugated system of the fused aromatic and furan rings.[5] Substituents on this core structure can significantly modulate the energy of the electronic transitions, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). This guide will specifically explore the influence of a nitro group at the 5-position and a methanamine group at the 2-position on the UV-Vis spectrum of the benzofuran core.

Predicted UV-Vis Absorption Profile of (5-Nitro-1-benzofuran-2-yl)methanamine

Based on the analysis of related compounds, the UV-Vis absorption spectrum of (5-Nitro-1-benzofuran-2-yl)methanamine in a polar solvent like ethanol or acetonitrile is predicted to exhibit distinct absorption bands. The presence of the conjugated benzofuran system, the electron-withdrawing nitro group, and the electron-donating aminomethyl group will each contribute to the overall spectral profile.

The unsubstituted benzofuran molecule displays absorption bands in the UV region, which are attributed to π→π* transitions within the aromatic system.[6] The addition of a nitro group, a strong chromophore and electron-withdrawing group, is expected to cause a bathochromic (red) shift of these bands and potentially introduce a new, lower-energy charge-transfer band.[7][8] Conversely, the aminomethyl group, while not directly conjugated to the aromatic ring, can influence the electronic properties of the furan ring and, by extension, the overall conjugated system.

Comparative Spectral Analysis

To contextualize the predicted spectrum of (5-Nitro-1-benzofuran-2-yl)methanamine, we will compare it with the known spectral data of three key compounds:

  • Benzofuran: The parent heterocyclic system, providing a baseline spectrum.

  • Aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone: A 5-nitro substituted benzofuran derivative, illustrating the effect of the nitro group.[9]

  • 3-Amino-2-pinacolone benzofuran (APBF): A benzofuran with an amino group, demonstrating the influence of an electron-donating group.[10]

CompoundPredicted/Observed λmax (nm)Key Electronic TransitionsReference
(5-Nitro-1-benzofuran-2-yl)methanamine (Predicted) ~250-270 nm, ~320-350 nmπ→π* (benzofuran), Intramolecular Charge Transfer (ICT)Synthesized Prediction
Benzofuran~245 nm, ~275 nm, ~282 nmπ→π[6]
Aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanoneNot explicitly stated, but nitroaromatics show bands around 240-270 nm and often a shoulder at longer wavelengths.[8]π→π, n→π[9]
3-Amino-2-pinacolone benzofuran (APBF)Intense bands for π→π and red-shifted bands for n→π* transitions.π→π, n→π[10]
4-Nitrobenzofurazan336 nmπ→π*[11]

Analysis of Comparative Data:

The data suggests that the introduction of a nitro group at the 5-position of the benzofuran ring will likely result in a significant bathochromic shift compared to the parent benzofuran. This is due to the extension of the π-conjugated system and the introduction of a low-energy intramolecular charge transfer (ICT) transition from the benzofuran ring to the nitro group. The presence of the methanamine group at the 2-position may have a less pronounced, but still noticeable, effect on the spectrum.

Experimental Protocol for UV-Vis Spectral Acquisition

To experimentally validate the predicted spectrum and perform comparative analysis, the following protocol is recommended. This protocol is a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm and a resolution of at least 1 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The UV cutoff of the solvent must be below the lowest wavelength of interest.[12]

  • Analytical Balance: For accurate weighing of the compounds.

  • Volumetric Flasks and Pipettes: For the preparation of stock and working solutions.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a precise amount of the compound (e.g., 1-5 mg) and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in an absorbance reading between 0.1 and 1.0 absorbance units (AU) at the λmax. This is the optimal range for accuracy according to the Beer-Lambert Law.

Spectral Measurement
  • Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Blank Measurement: Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the sample cuvette in the sample holder and the reference cuvette (containing pure solvent) in the reference holder.

  • Data Acquisition: Scan the sample from the desired starting wavelength to the ending wavelength (e.g., 200-600 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

Visualizing the Process and Concepts

Experimental Workflow

G weigh Weigh Compound dissolve Dissolve in Solvent (Volumetric Flask) weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute sample Measure Sample (Sample vs. Solvent) dilute->sample warmup Instrument Warm-up blank Measure Blank (Solvent vs. Solvent) warmup->blank blank->sample identify_lambda Identify λmax sample->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calc_epsilon G Benzofuran Benzofuran Core π→π* transitions Nitro Nitro Group (-NO2) Electron-Withdrawing Bathochromic Shift (Red Shift) Potential ICT Band Benzofuran->Nitro + Amino Methanamine Group (-CH2NH2) Weak Electron-Donating Minor Spectral Shift Benzofuran->Amino + Target (5-Nitro-1-benzofuran-2-yl)methanamine Combined Effects Nitro->Target Amino->Target

Caption: Conceptual Diagram of Substituent Effects on the Benzofuran UV-Vis Spectrum.

Conclusion

References

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives - Oriental Journal of Chemistry. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

  • SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES | Download Table - ResearchGate. Available at: [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC. Available at: [Link]

  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. Available at: [Link]

  • The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone - ResearchGate. Available at: [Link]

  • UV‐Vis absorption (left) and fluorescence under excitation at 350 nm... - ResearchGate. Available at: [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent - PMC. Available at: [Link]

  • E. Heterocycles E21. 4-Chloro-7-nitrobenzofurazan - PhotochemCAD. Available at: [Link]

  • (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... - ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]

  • Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation | IntechOpen. Available at: [Link]

  • Experimental UV-vis optical absorption spectra of studied compounds as... - ResearchGate. Available at: [Link]

  • UV Vis absorbance spectra of NBD labeled tear lipocalin shown at... - ResearchGate. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis - DergiPark. Available at: [Link]

  • (PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents - ResearchGate. Available at: [Link]

  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. Available at: [Link]

  • (5-Nitro-1-benzofuran-2-yl)methanamine | CAS#:165735-65-9 | Chemsrc. Available at: [Link]

  • Benzofuran - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • 5-Nitro-1-benzofuran-2(3H)-one - PMC. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling (5-Nitro-1-benzofuran-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, we frequently encounter bifunctional molecules that present complex hazard profiles. (5-Nitro-1-benzofuran-2-yl)methanamine (CAS: 165735-65-9) is one such compound[1]. It combines a highly reactive primary aliphatic amine with a nitroaromatic benzofuran core.

To handle this safely, we cannot rely on generic safety protocols. As a Senior Application Scientist, I have designed this operational guide to build your laboratory's safety infrastructure around the specific mechanistic toxicology of this compound's functional groups.

Mechanistic Basis for Hazard Profiles

Understanding why a chemical is dangerous is the foundational step in effective risk mitigation. The hazard profile of (5-Nitro-1-benzofuran-2-yl)methanamine is driven by two distinct pathways:

  • The Methanamine Moiety (Corrosivity): Primary amines are highly basic and nucleophilic. Upon contact with moisture in the skin or mucous membranes, they cause rapid saponification of lipids and extraction of cellular water. This leads to severe, irreversible tissue necrosis, respiratory tract burns, and serious eye damage,[2].

  • The Nitroaromatic Core (Systemic Toxicity): Nitroaromatic compounds are notorious for their high dermal permeability. Once absorbed through the skin or lungs, the nitro group oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin[3]. This prevents oxygen binding, leading to systemic hypoxia, cyanosis (a bluish discoloration of the skin and mucous membranes), and potentially fatal central nervous system depression[4],[5]. Furthermore, nitroaromatics carry an inherent risk of violent decomposition if subjected to extreme heat, friction, or shock[6].

ToxicityPathways Compound (5-Nitro-1-benzofuran-2-yl)methanamine Amine Methanamine Moiety (Primary Amine) Compound->Amine Nitro Nitroaromatic Moiety (5-Nitrobenzofuran) Compound->Nitro Corrosion Tissue Necrosis & Severe Skin/Eye Burns Amine->Corrosion High pH / Saponification MetHb Systemic Absorption & Methemoglobinemia Nitro->MetHb Dermal Penetration Hypoxia Cellular Hypoxia & Cyanosis MetHb->Hypoxia Fe2+ to Fe3+ Oxidation

Fig 1. Dual-pathway toxicity mechanism of (5-Nitro-1-benzofuran-2-yl)methanamine.

Mandatory Personal Protective Equipment (PPE) Matrix

Because of the dual threat of immediate chemical burns and insidious systemic absorption, standard laboratory PPE is insufficient. The following matrix outlines the required protective ensemble based on established occupational health guidelines for handling energetic and corrosive materials[5].

Protection AreaRecommended EquipmentMechanistic Rationale
Ocular/Face Chemical splash goggles + Full face shield (8-inch minimum)The methanamine moiety is highly corrosive. A face shield prevents irreversible corneal damage from micro-splashes during solubilization[2].
Dermal (Hands) Double-gloving: Inner standard nitrile, Outer Butyl rubber or heavy-duty nitrile (≥8 mil)Nitroaromatics possess high dermal permeability. Amines rapidly degrade standard latex. Butyl rubber provides superior chemical resistance against both functional groups.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridges (if outside hood)Prevents inhalation of volatile amine vapors and nitroaromatic dust, which can directly enter the bloodstream and induce methemoglobinemia[4].
Body Flame-resistant (FR) lab coat, fully buttoned + chemical-resistant apronNitroaromatics carry inherent flammability/explosive risks. An apron prevents corrosive liquids from penetrating to the skin[6].

Step-by-Step Operational Protocol

To ensure a self-validating safety system, every step of your workflow must account for the physical and chemical properties of the compound.

OperationalWorkflow Start 1. Fume Hood Setup Verify airflow & clear workspace Weighing 2. Weighing & Transfer Use anti-static tools & closed vials Start->Weighing Solubilization 3. Solubilization Control exothermic amine reactions Weighing->Solubilization Decon 4. Decontamination Wet-wipe surfaces with dilute acid Solubilization->Decon Waste 5. Waste Segregation Label as Toxic/Corrosive Organics Decon->Waste

Fig 2. Step-by-step operational workflow for handling hazardous nitroaromatic amines.

Phase 1: Pre-Operational Setup

  • Fume Hood Verification: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. All handling must occur inside the hood to mitigate inhalation risks.

  • Static Mitigation: Ground all balances and use anti-static spatulas (e.g., ceramic or conductive plastic). Nitroaromatics can be sensitive to electrostatic discharge, posing a localized deflagration risk[6].

  • Spill Kit Preparation: Stage a spill kit containing inert absorbent (e.g., vermiculite or sand), dilute acidic neutralizing solution (1% acetic acid or citric acid), and secure waste bags.

Phase 2: Weighing and Transfer

  • Tare Closed Systems: Place the target vial on the balance, tare, and remove it. Add the chemical to the vial inside the fume hood, cap it tightly, and then weigh the closed vial. This prevents the dispersion of toxic dust into the laboratory environment.

  • Avoid Friction/Shock: Do not grind the powder or subject it to high friction, as nitroaromatics can violently decompose under mechanical stress[6],[5].

Phase 3: Solubilization

  • Exothermic Control: When adding solvents, proceed dropwise initially. The solvation of primary amines can be highly exothermic.

  • Venting: If preparing a sealed reaction vessel, leave a vent needle initially to prevent pressure buildup from unexpected decomposition or solvent expansion.

Phase 4: Decontamination and Disposal

  • Surface Neutralization: Wipe down all spatulas, balances, and hood surfaces with a wet wipe dampened with 1% acetic acid. Scientific Rationale: The acid protonates the free amine, converting it into a water-soluble, non-volatile salt that is easily wiped away, preventing residual surface contamination.

  • Waste Segregation: Collect all contaminated wipes and disposable PPE in a dedicated, clearly labeled "Hazardous Waste: Toxic/Corrosive Nitroaromatic Amine" container. Do not mix with halogenated waste streams.

Emergency Response & First Aid

In the event of an exposure, immediate action is required due to the rapid onset of tissue necrosis and methemoglobinemia.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Critical: Medical personnel must monitor the patient for cyanosis (blue lips/nail beds) for up to 48 hours, as methemoglobinemia symptoms can be delayed[6].

  • Eye Contact: Flush eyes continuously with water for at least 15 minutes, removing contact lenses if present. Seek immediate ophthalmological care due to the severe corrosive nature of the amine.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Monitor blood methemoglobin levels[6],[3].

References

  • [1] (5-Nitro-1-benzofuran-2-yl)methanamine | CAS#:165735-65-9. Chemsrc. 1

  • SAFETY DATA SHEET - Benzylamine. Sigma-Aldrich.

  • [6] 4-Nitrobenzyl alcohol SDS. Santa Cruz Biotechnology. 6

  • [4] Dinitrotoluenes (DNT) | NIOSH. Centers for Disease Control and Prevention (CDC). 4

  • [2] SAFETY DATA SHEET - Benzylamine. Thermo Fisher Scientific. 2

  • [5] Occupational Health: Military Energetic Materials. US Gov Cloud API.5

  • [3] Nitrobenzene | CID 7416. PubChem - NIH.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.